11-Bromo-1-undecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
11-bromoundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGANBYCJWQYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167061 | |
| Record name | 11-Bromoundecanol | |
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Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystals; [Acros Organics MSDS] | |
| Record name | 11-Bromo-1-undecanol | |
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CAS No. |
1611-56-9 | |
| Record name | 11-Bromo-1-undecanol | |
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| Record name | 11-Bromoundecanol | |
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| Record name | 11-Bromo-1-undecanol | |
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| Record name | 11-Bromoundecanol | |
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| Record name | 11-bromoundecanol | |
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| Record name | 11-Bromoundecanol | |
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Foundational & Exploratory
Physical properties of 11-Bromo-1-undecanol (melting point, boiling point)
An In-depth Technical Guide to the Physical Properties of 11-Bromo-1-undecanol
For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical properties of chemical reagents is paramount for their effective application. This guide provides a detailed overview of the physical characteristics of this compound, with a specific focus on its melting and boiling points.
Physical and Chemical Properties
This compound is a bifunctional organic compound featuring a terminal hydroxyl group and a bromide at the opposite end of an eleven-carbon chain.[1] This structure makes it a valuable intermediate in a variety of chemical syntheses.[2][3] At room temperature, it exists as a white to pale yellow or beige crystalline solid.[1][4][5] It is insoluble in water but shows solubility in organic solvents such as chloroform.[6][7]
Data Summary
The following table summarizes the key physical properties of this compound. The data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₃BrO | [6] |
| Molecular Weight | 251.20 g/mol | [4][7] |
| Appearance | White to light brown/beige/yellow crystalline powder or crystals | [1][4][5][6][8] |
| Melting Point | 42-49 °C | [1][5][6][7][8][9][10] |
| Boiling Point | 165-170 °C at 1 mmHg | [1][6][7][9][10] |
| Solubility | Insoluble in water; Soluble in chloroform (50 mg/mL) | [6][7] |
Experimental Protocols: Synthesis of this compound
The physical properties of a compound are intrinsically linked to its purity, which is a direct outcome of the synthesis and purification methods employed. Below are detailed experimental protocols for common synthesis routes to this compound.
Protocol 1: Reduction of 11-Bromoundecanoic Acid
This method involves the reduction of the carboxylic acid functionality to an alcohol.[11]
Materials:
-
11-bromoundecanoic acid
-
Dimethyl sulfide borane complex
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 11-bromo-1-undecanoic acid (20 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Slowly add the dimethyl sulfide borane complex (2.7 mL, 28 mmol) to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Increase the temperature and stir the mixture at 45°C for approximately 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of methanol (60 mL).
-
Remove the solvents under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under vacuum to yield the final product, this compound.[11]
Protocol 2: Acid-Catalyzed Hydrobromination of 1-Undecanol
This classical method converts the terminal alcohol of 1-undecanol to a bromide.[1]
Materials:
-
1-Undecanol
-
A strong acid catalyst (e.g., H₂SO₄)
-
Hydrogen bromide (HBr)
-
Toluene
Procedure:
-
The synthesis proceeds via a nucleophilic substitution mechanism.
-
The hydroxyl group of 1-undecanol is protonated by the strong acid catalyst, forming a good leaving group (water).
-
The bromide ion (from HBr) then acts as a nucleophile, attacking the carbon and displacing the water molecule to form the C-Br bond.
-
Toluene is often used as a solvent to ensure the solubility of the reactants and to help control the reaction temperature.[1]
Protocol 3: Synthesis using Phosphorus Tribromide
This method also converts an alcohol to a bromide and is suitable for laboratory-scale synthesis under milder conditions.[1]
Materials:
-
1-Undecanol
-
Phosphorus tribromide (PBr₃)
-
Appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
In a reaction vessel, dissolve 1-undecanol in an appropriate anhydrous solvent.
-
Cool the solution to 0–5°C using an ice bath to manage the exothermic nature of the reaction.
-
Slowly add phosphorus tribromide (PBr₃) to the cooled solution with stirring. The reaction involves the hydroxyl group attacking the phosphorus atom, followed by an SN2 displacement by the bromide ion.
-
Maintain the temperature between 0–5°C throughout the addition.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Work-up typically involves quenching with water or ice, separation of the organic layer, washing with a mild base (e.g., sodium bicarbonate solution) and brine, drying over an anhydrous drying agent, and removal of the solvent under reduced pressure.[1]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 1611-56-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 11-Bromoundecanol, 11-Bromoundecan-1-ol, 11-Bromo-1-hydroxyundecane, 11-Bromoundecyl alcohol, Undecamethylene bromohydrin, 1611-56-9, OLED, bromo undecanol, Mumbai, India [jaydevchemicals.com]
- 4. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. chembk.com [chembk.com]
- 7. 11-溴-1-十一醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 293440100 [thermofisher.com]
- 9. This compound | 1611-56-9 [chemicalbook.com]
- 10. This compound 98 1611-56-9 [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
A Technical Guide to the Solubility of 11-Bromo-1-undecanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of 11-Bromo-1-undecanol (CAS No: 1611-56-9), a bifunctional organic compound significant in chemical synthesis. Its unique structure, featuring a long eleven-carbon chain terminating in a hydrophilic hydroxyl group and a hydrophobic bromo group, dictates its solubility profile, making it a versatile building block for various applications.
Core Physical and Chemical Properties
This compound is a white to pale yellow crystalline solid at room temperature.[1][2][3] Its structure consists of a long, nonpolar alkyl chain, which confers hydrophobic characteristics, and two terminal functional groups: a polar hydroxyl (-OH) group and a bromo (-Br) group. The solubility of this molecule is governed by the interplay between its large nonpolar body and its polar ends. While the hydroxyl group can participate in hydrogen bonding, the energetic contribution of this single group is often insufficient to overcome the hydrophobicity of the eleven-carbon chain, leading to poor water solubility.[4][5][6][7]
The key physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃BrO | [8][9] |
| Molecular Weight | 251.20 g/mol | [2][10] |
| Appearance | White to pale yellow/beige crystalline solid or powder | [1][2][9][10] |
| Melting Point | 46-49 °C (lit.) | [11] |
| Boiling Point | 165-170 °C @ 1 mmHg (lit.) | [11] |
| CAS Number | 1611-56-9 |
Solubility Profile
The solubility of this compound is highest in nonpolar and moderately polar organic solvents that can effectively solvate its long alkyl chain. It is sparingly soluble to insoluble in highly polar protic solvents like water.
| Solvent | Solubility | Observation | Temperature | Reference(s) |
| Chloroform | 50 mg/mL | Clear to slightly hazy, colorless to dark yellow solution | Not Specified | [12][13][14][15] |
| Dichloromethane | Soluble | - | Not Specified | [1] |
| Ethyl Acetate | Soluble | - | Not Specified | [1] |
| Water | Insoluble / Sparingly Soluble | - | Not Specified | [1][11][12][13][14][16] |
| Water (Calculated) | ~0.003 - 0.05 mg/mL | - | Not Specified | [17] |
Standard Experimental Protocol for Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., ethanol, acetone, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or gravimetric analysis setup)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume or mass of the chosen organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Chromatographic Method: Dilute the filtered aliquot with a known volume of solvent and analyze the concentration using a pre-calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.
-
-
Calculation: Calculate the solubility using the data from the quantification step. For the gravimetric method, the solubility (S) is calculated as:
-
S (g/L) = (Mass of residue (g)) / (Volume of aliquot taken (L))
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps of the experimental protocol described above.
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved The solubility of long chain alcohols possessing one | Chegg.com [chegg.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 11. This compound | 1611-56-9 [chemicalbook.com]
- 12. This compound - CAS-Number 1611-56-9 - Order from Chemodex [chemodex.com]
- 13. This compound | CAS 1611-56-9 | Chemodex | Biomol.com [biomol.com]
- 14. This compound|lookchem [lookchem.com]
- 15. This compound 98% | 1611-56-9 [sigmaaldrich.com]
- 16. chembk.com [chembk.com]
- 17. 1611-56-9|11-Bromoundecan-1-ol| Ambeed [ambeed.com]
The Bifunctional Nature of 11-Bromo-1-undecanol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, reactivity, and diverse applications of a versatile bifunctional molecule.
Introduction
11-Bromo-1-undecanol is a bifunctional organic molecule of significant interest in the fields of materials science, nanotechnology, and drug development. Its unique structure, featuring a terminal hydroxyl (-OH) group and a terminal bromo (-Br) group at opposite ends of an eleven-carbon aliphatic chain, provides two distinct reactive sites. This dual functionality allows for orthogonal chemical modifications, making it an invaluable building block for the synthesis of complex molecular architectures. The hydroxyl group offers a nucleophilic site for esterification, etherification, and attachment to surfaces, while the bromo group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional moieties. This guide provides a comprehensive overview of the chemical properties, key reactions, and significant applications of this compound, with a focus on experimental protocols and quantitative data to support researchers in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and material fabrication. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃BrO | [1] |
| Molecular Weight | 251.20 g/mol | [1] |
| Melting Point | 46-49 °C | |
| Boiling Point | 165-170 °C at 1 mmHg | |
| Density | ~1.137 g/cm³ | |
| Solubility | Soluble in chloroform (50 mg/mL); Insoluble in water. | |
| Appearance | White to off-white crystalline solid | [2] |
Key Reactions and Experimental Protocols
The bifunctional nature of this compound allows for a variety of selective chemical transformations. This section details the experimental protocols for some of its most important reactions.
Nucleophilic Substitution at the Bromo Terminus
The carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.
A prominent application of this compound is its conversion to 11-mercapto-1-undecanol, a key component in the formation of self-assembled monolayers on gold surfaces.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.[4]
-
Reaction: Reflux the mixture at approximately 80°C for 24 hours under an inert atmosphere (e.g., nitrogen).[4]
-
Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 eq) in water.[4]
-
Second Reflux: Heat the mixture to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt intermediate.[3]
-
Work-up: After cooling, acidify the mixture with an appropriate acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Quantitative Data:
| Reactant | Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Thiourea/NaOH | Ethanol | 24 + 4 | Not specified | [4] |
The introduction of an azide group provides a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 eq) in dimethyl sulfoxide (DMSO) and heat to 80°C to ensure complete dissolution.[5]
-
Addition: Cool the solution to room temperature and add a solution of this compound (1.0 eq) in DMSO.[5]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[5]
-
Work-up: Add deionized water to the reaction mixture and extract the product with diethyl ether.[5]
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[5]
Quantitative Data:
| Reactant | Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Sodium Azide | DMSO | 24 | 88 | [5] |
Reactions at the Hydroxyl Terminus
The terminal hydroxyl group can be readily functionalized through various reactions, including esterification and conversion to an initiator for polymerization.
Esterification of the hydroxyl group can be used to attach a variety of molecules, including those with polymerizable functionalities.
Experimental Protocol (General Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a carboxylic acid (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Heat the mixture, typically with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the ester product.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst.
-
Purification: Extract the ester with an organic solvent and purify using standard techniques like column chromatography.
The hydroxyl group can be reacted with an acyl halide containing a halogen suitable for initiating ATRP, such as 2-bromoisobutyryl bromide. This creates a bifunctional molecule capable of initiating polymerization from one end.[6]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool in an ice bath.
-
Initiator Precursor Addition: Slowly add 2-bromoisobutyryl bromide (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the resulting ATRP initiator by column chromatography.
Applications in Materials Science and Drug Development
The dual functionality of this compound makes it a versatile tool in various scientific disciplines.
Self-Assembled Monolayers (SAMs)
After conversion of the bromo group to a thiol, 11-mercapto-1-undecanol can form highly ordered self-assembled monolayers on gold surfaces. The terminal hydroxyl groups of the SAM create a hydrophilic surface that can be further functionalized for applications in biosensors, drug delivery platforms, and studies of cell-surface interactions.[3]
Experimental Workflow for SAM Formation:
Caption: Workflow for the formation and functionalization of a self-assembled monolayer.
Polymer Synthesis
This compound can be utilized in polymer synthesis in several ways:
-
As a Monomer: The hydroxyl group can be incorporated into a polymer backbone, leaving the bromo group available for post-polymerization modification.
-
As an Initiator: As described above, it can be converted into an ATRP initiator to grow polymer chains from a surface or to create graft copolymers.[6] This "grafting from" approach allows for the synthesis of well-defined polymer brushes with high grafting density.
Experimental Workflow for "Grafting From" Polymerization:
Caption: "Grafting from" polymerization using a this compound-derived initiator.
Drug Development and Bioconjugation
The bifunctional nature of this compound makes it an ideal linker molecule in drug delivery systems and for bioconjugation. One end can be attached to a drug molecule, while the other end can be conjugated to a targeting ligand, a polymer, or a nanoparticle. This allows for the creation of sophisticated drug delivery vehicles with tailored properties for improved efficacy and reduced side effects.
Logical Relationship in Bioconjugation:
References
Synthesis of 11-Bromo-1-undecanol from 1-Undecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic conversion of 1-undecanol to the versatile bifunctional intermediate, 11-bromo-1-undecanol. This key compound, featuring a terminal hydroxyl group and a primary bromide, serves as a valuable building block in the synthesis of polymers, self-assembled monolayers (SAMs), and various specialized organic molecules for pharmaceutical and materials science applications.[1] This guide provides a comparative analysis of established synthetic routes, detailed experimental protocols, and quantitative data to support laboratory and developmental applications.
Introduction to Synthetic Strategies
The conversion of a primary alcohol, such as 1-undecanol, to its corresponding primary alkyl bromide is a fundamental transformation in organic synthesis. The primary challenge lies in the selective substitution of the hydroxyl group with a bromide ion while minimizing side reactions. Two principal methods have proven effective for this transformation: acid-catalyzed hydrobromination and the use of phosphorus halides.
-
Acid-Catalyzed Hydrobromination: This classic method involves the reaction of the alcohol with hydrobromic acid, often in the presence of a stronger acid catalyst like sulfuric acid.[2] The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion.[1]
-
Phosphorus Halide-Mediated Bromination: An alternative and often milder approach utilizes phosphorus tribromide (PBr₃).[1] This reagent converts the hydroxyl group into a phosphite ester, which is an excellent leaving group for subsequent displacement by a bromide ion in an Sₙ2 reaction.[1]
This guide will focus on providing a detailed protocol for the robust and high-yielding acid-catalyzed hydrobromination method, with a discussion of the phosphorus tribromide alternative.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 1-undecanol via acid-catalyzed hydrobromination, based on established procedures for homologous long-chain alcohols.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Undecanol | 1.0 equivalent | Adapted from[2] |
| Hydrobromic Acid (48%) | ~2.0 equivalents | [2] |
| Sulfuric Acid (conc.) | ~0.5 equivalents | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 5-6 hours | [2] |
| Product Information | ||
| Yield | ~90% (expected) | Based on 91% for lauryl bromide[2] |
| Melting Point | 46-49 °C | [3][4] |
| Boiling Point | 165-170 °C at 1 mmHg | [3][4] |
Experimental Protocol: Acid-Catalyzed Hydrobromination
This protocol is adapted from the reliable and well-established procedures found in Organic Syntheses for the bromination of long-chain primary alcohols.[2]
3.1. Materials and Reagents:
-
1-Undecanol
-
Hydrobromic acid (48% aqueous solution)
-
Concentrated sulfuric acid
-
Sodium carbonate solution (dilute)
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus (optional, for purification)
-
Standard laboratory glassware
3.2. Reaction Procedure:
-
Charging the Reaction Vessel: In a round-bottom flask of appropriate size, combine hydrobromic acid (48%, ~2.0 equivalents) and concentrated sulfuric acid (~0.5 equivalents).
-
Addition of 1-Undecanol: To the acid mixture, slowly add 1-undecanol (1.0 equivalent) with gentle swirling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain a gentle reflux for 5 to 6 hours to ensure the reaction goes to completion.
-
Work-up:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
The upper layer, containing the crude this compound, will separate. Isolate this organic layer.
-
Wash the organic layer successively with a small amount of cold, concentrated sulfuric acid, followed by water, and finally with a dilute sodium carbonate solution to neutralize any remaining acid.
-
-
Drying and Isolation:
-
Dry the crude product over anhydrous calcium chloride.
-
The product can be purified further by vacuum distillation if necessary, although for many applications, the washed and dried product may be of sufficient purity.
-
Alternative Synthetic Route: Phosphorus Tribromide
The reaction of 1-undecanol with phosphorus tribromide (PBr₃) offers a milder alternative to the strong acid conditions of the hydrobromination method.[1]
Mechanism Overview: The hydroxyl group of 1-undecanol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms an intermediate phosphite ester. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 fashion, leading to the formation of this compound and a phosphorus-containing byproduct.[1]
General Considerations:
-
The reaction is typically carried out in an inert solvent such as dichloromethane or ether.
-
To ensure complete conversion, a slight excess of PBr₃ is often used.
-
The reaction is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
The work-up typically involves quenching the reaction with water and washing with a mild base to remove acidic byproducts.
While this method avoids the use of strong acids, PBr₃ is a corrosive and moisture-sensitive reagent that must be handled with appropriate care.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the acid-catalyzed hydrobromination method.
Caption: Workflow for the synthesis of this compound.
This guide provides a comprehensive overview and practical instructions for the synthesis of this compound. The presented acid-catalyzed hydrobromination protocol is a robust and high-yielding method suitable for various research and development applications. Researchers should always adhere to standard laboratory safety practices when handling the chemicals described.
References
An In-depth Technical Guide to 11-Bromo-1-undecanol (CAS 1611-56-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Bromo-1-undecanol, identified by CAS number 1611-56-9, is a bifunctional organic compound featuring a terminal hydroxyl group and a bromine atom at the opposite end of an eleven-carbon aliphatic chain. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the fields of materials science and polymer chemistry. Its ability to undergo selective reactions at either functional group allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, applications, and hazards associated with this compound.
Chemical and Physical Properties
This compound is a white to beige crystalline solid at room temperature.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as chloroform and ethyl acetate.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1611-56-9 | [2][3] |
| Molecular Formula | C₁₁H₂₃BrO | [][5] |
| Molecular Weight | 251.20 g/mol | [3][][5] |
| Appearance | White to beige crystalline powder or crystals | [1] |
| Melting Point | 42-47 °C | [][5] |
| Boiling Point | 165-170 °C at 1 mmHg | [][5] |
| Density | 1.137 g/cm³ | [] |
| Solubility | Insoluble in water; Soluble in chloroform (50 mg/mL) and ethyl acetate. | [1] |
| InChI Key | XFGANBYCJWQYBI-UHFFFAOYSA-N | [] |
| SMILES | C(CCCCCO)CCCCCBr | [] |
Spectral Data
The structural features of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.53 | t | -CH₂-OH |
| 3.18 | t | -CH₂-Br |
| 1.08-1.65 | m | -(CH₂)₉- |
Note: Data is for the derivative 11-azido-1-undecanol, but the shifts for the protons adjacent to the functional groups are indicative.[6]
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~63 | -CH₂-OH |
| ~34 | -CH₂-Br |
| 25.9-29.6 | -(CH₂)₉- |
Note: Data is for the derivative 11-azido-1-undecanoyl methacrylate, providing approximate shifts for the key carbon atoms.[6]
Table 4: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200-3500 (broad) | O-H stretch |
| 2850-2960 | C-H stretch |
| ~1050 | C-O stretch |
| ~640 | C-Br stretch |
Note: General expected absorption bands for the functional groups present.
Mass Spectrometry Fragmentation: In mass spectrometry, the molecular ion peak (M+) for this compound would be observed at m/z 250 and 252 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7] Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage adjacent to the hydroxyl group.[8] Fragmentation may also occur at the C-Br bond.
Synthesis and Experimental Protocols
This compound can be synthesized through several routes. Below are detailed protocols for two common methods.
Synthesis via Reduction of 11-Bromoundecanoic Acid
This method involves the reduction of the carboxylic acid functionality to a primary alcohol.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 11-bromoundecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).[9]
-
Addition of Reducing Agent: Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (1.4 equivalents) to the stirred solution at room temperature.[9]
-
Reaction: Stir the reaction mixture at room temperature for several hours, followed by gentle heating to 45°C for approximately 1 hour to ensure complete conversion.[9] Monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Quenching: Upon completion, cool the reaction mixture to 0°C in an ice bath and cautiously quench the excess reducing agent by the slow addition of methanol.[9]
-
Work-up: Concentrate the mixture under reduced pressure to remove the solvents.[9] Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9] Further purification can be achieved by column chromatography on silica gel or recrystallization to obtain pure this compound.[9]
Synthesis via Hydrobromination of 1-Undecanol
This protocol describes the substitution of a hydroxyl group with a bromine atom.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve 1-undecanol in an appropriate solvent such as toluene.[2]
-
Addition of Reagents: Add an excess of hydrobromic acid (HBr) along with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).[2]
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or gas chromatography (GC).
-
Work-up: After cooling, separate the organic layer and wash it with water, a saturated sodium bicarbonate solution, and finally with brine to neutralize any remaining acid.
-
Purification: Dry the organic phase over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization.
Caption: Synthesis pathways for this compound.
Applications in Research and Development
The bifunctional nature of this compound makes it a versatile building block in several areas of research.
Formation of Self-Assembled Monolayers (SAMs)
This compound is a precursor for the formation of SAMs on various substrates, most notably gold. The hydroxyl group can be converted to a thiol, which readily binds to gold surfaces, creating a densely packed monolayer with the terminal bromine atoms exposed. These exposed bromine atoms can then be further functionalized through nucleophilic substitution reactions.[2] This allows for the precise engineering of surface properties for applications such as biosensors, anti-fouling coatings, and platforms for controlled cell growth.[2]
Experimental Protocol for SAM Formation on Gold:
-
Substrate Preparation: Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for a few minutes, followed by thorough rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care. A simpler cleaning method involves sonicating the substrate in ethanol.[10]
-
Thiol Conversion (if necessary): Convert the hydroxyl group of this compound to a thiol (11-bromo-1-undecanethiol) using a suitable thionating agent like Lawesson's reagent or by converting it to a tosylate followed by substitution with a thiol source.
-
SAM Deposition: Immerse the cleaned gold substrate into a dilute solution (typically 1-5 mM) of 11-bromo-1-undecanethiol in ethanol.[10] Allow the self-assembly to proceed for several hours (e.g., 12-24 hours) to ensure the formation of a well-ordered monolayer.[10] To minimize oxidation, the process can be carried out under an inert atmosphere.[10]
-
Rinsing and Drying: After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.[10] Dry the substrate under a stream of dry nitrogen gas.[10]
-
Surface Functionalization: The bromo-terminated surface is now ready for further modification. For example, it can be reacted with azide-containing molecules for "click" chemistry or with amines to introduce positive charges.[2]
Caption: Workflow for SAM formation and functionalization.
Polymer Synthesis
This compound is utilized in the synthesis of various polymers. It can act as an initiator or a monomer in different polymerization techniques. For instance, it has been used in the synthesis of graft copolymers, where the long aliphatic chain can form the backbone or side chains, leading to materials with tailored mechanical and thermal properties.[5][11] The presence of the bromine atom also allows for its use in atom transfer radical polymerization (ATRP). Additionally, polymers derived from this compound are explored for applications such as flame retardants.[11]
Biological Activity and Signaling Pathways
Currently, there is a lack of published research directly investigating the biological activity, mechanism of action, or specific signaling pathway interactions of this compound itself. Its primary role in the context of drug development and biological research is as a linker or building block for the synthesis of more complex, biologically active molecules or for the functionalization of surfaces to study biological interactions.
Hazards and Safety
This compound is classified as a hazardous substance and requires careful handling.
Table 5: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[1]
Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[10] Avoid breathing dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS 1611-56-9) is a key chemical intermediate with significant utility in materials science and synthetic chemistry. Its bifunctional nature allows for the creation of well-defined surfaces through self-assembled monolayers and the synthesis of specialized polymers. While direct biological activity has not been a major focus of research, its role as a versatile building block makes it an important compound for professionals in drug development and various scientific disciplines. Proper handling and adherence to safety protocols are essential when working with this hazardous substance.
References
- 1. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1611-56-9 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 5. 11-ブロモ-1-ウンデカノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
An In-Depth Technical Guide on 11-Bromo-1-undecanol
This guide provides essential physicochemical data for 11-Bromo-1-undecanol, a halogenated alcohol utilized in various research and development applications, including in the OLED industry and for the preparation of derivatives like 11-mercapto-1-undecanol.[1]
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₂₃BrO | [1][2][3][4][5] |
| Molecular Weight | 251.20 g/mol | [1][3][4] |
| 251.204 g/mol | [2] | |
| CAS Number | 1611-56-9 | [1][2] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.
References
- 1. This compound, 11-Bromoundecanol, 11-Bromoundecan-1-ol, 11-Bromo-1-hydroxyundecane, 11-Bromoundecyl alcohol, Undecamethylene bromohydrin, 1611-56-9, OLED, bromo undecanol, Mumbai, India [jaydevchemicals.com]
- 2. 1-Undecanol, 11-bromo- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 293440100 [thermofisher.com]
Spectroscopic Profile of 11-Bromo-1-undecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 11-Bromo-1-undecanol, a bifunctional organic compound valuable in the synthesis of polymers, self-assembled monolayers, and various specialized organic molecules. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with detailed, generalized experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | HO-CH₂ - |
| ~3.41 | Triplet | 2H | Br-CH₂ - |
| ~1.85 | Quintet | 2H | Br-CH₂-CH₂ - |
| ~1.57 | Quintet | 2H | HO-CH₂-CH₂ - |
| ~1.26-1.43 | Multiplet | 14H | -(CH₂ )₇- |
| Variable | Singlet | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~63.1 | HO-C H₂- |
| ~34.0 | Br-C H₂- |
| ~32.8 | Br-CH₂-C H₂- |
| ~32.8 | HO-CH₂-C H₂- |
| ~29.5 | -(C H₂)₇- (multiple overlapping signals) |
| ~28.8 | -(C H₂)₇- |
| ~28.2 | -(C H₂)₇- |
| ~25.7 | -(C H₂)₇- |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3330 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~2925 | Strong | C-H Stretch | Alkane (-CH₂) |
| ~2855 | Strong | C-H Stretch | Alkane (-CH₂) |
| ~1465 | Medium | C-H Bend | Alkane (-CH₂) |
| ~1058 | Strong | C-O Stretch | Primary Alcohol |
| ~648 | Medium | C-Br Stretch | Alkyl Bromide |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. ¹H NMR Spectroscopy Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Pulse Angle: 30 degrees
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
3. ¹³C NMR Spectroscopy Acquisition:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1 s
-
Pulse Angle: 30 degrees
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.
-
Place a small amount of solid this compound onto the crystal to ensure full coverage of the sampling area.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2. IR Spectrum Acquisition (FT-IR):
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Procedure:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural assignment of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Correlation of Spectroscopic Data to the Structure of this compound.
A Technical Guide to High-Purity 11-Bromo-1-undecanol for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, key chemical properties, and synthetic applications of 11-Bromo-1-undecanol, a versatile bifunctional molecule crucial for advancements in materials science and drug delivery.
This technical guide provides a comprehensive overview of high-purity this compound (CAS No. 1611-56-9), a valuable intermediate in chemical synthesis. With its terminal bromine atom and hydroxyl group, this long-chain haloalcohol serves as a versatile building block for the synthesis of a wide array of molecules, including pharmaceutical intermediates, components for self-assembled monolayers (SAMs), and specialized polymers. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the procurement and application of this key chemical compound.
Commercial Availability and Specifications
High-purity this compound is available from a range of commercial suppliers, with purity levels typically advertised between 96% and over 99%. For research and development purposes where high purity is critical, it is advisable to consult the supplier's Certificate of Analysis (CoA) for lot-specific data. Below is a comparative summary of specifications from various suppliers.
| Supplier/Brand | Purity Specification | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Sigma-Aldrich | 98%[1] | 46-49 (lit.)[1] | 165-170 / 1 mmHg (lit.)[1] | Solid[1] |
| Tokyo Chemical Industry (TCI) | >97.0% (GC)[2] | 45.0 to 49.0 | 170 / 1 mmHg | White to Light yellow to Light orange powder to crystal[2] |
| Thermo Scientific Chemicals | 97% | 42 to 47 | Not Specified | Crystalline powder or crystals, White to beige[3] |
| Otto Chemie Pvt. Ltd. | 98%[4] | 45-49 | Not Specified | Powder or crystals, White to light yellow to light orange[4] |
Key Synthetic Applications and Experimental Protocols
This compound's bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, allows for selective reactions at either end of its eleven-carbon chain. This unique characteristic is exploited in various synthetic pathways.
Synthesis of 11-Mercapto-1-undecanol
A primary application of this compound is in the synthesis of 11-mercapto-1-undecanol, a key component in the formation of self-assembled monolayers (SAMs) on gold surfaces, which have applications in biosensors and nanotechnology. The synthesis is typically a two-step process.
Experimental Protocol:
-
Formation of the Isothiouronium Salt: In a round-bottom flask, this compound and thiourea are dissolved in ethanol. The mixture is refluxed for approximately 24 hours under an inert atmosphere, such as nitrogen. During this step, the sulfur atom of thiourea acts as a nucleophile, displacing the bromide to form an S-alkylisothiouronium salt intermediate.
-
Hydrolysis: After cooling, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is then refluxed for an additional 2-4 hours to hydrolyze the isothiouronium salt, yielding the final product, 11-mercapto-1-undecanol.
Formation of Self-Assembled Monolayers (SAMs) on Gold
The synthesized 11-mercapto-1-undecanol can be used to form highly ordered, single-layer films on gold surfaces. This self-assembly is driven by the strong covalent bond between the sulfur atom of the thiol group and the gold substrate.
General Experimental Protocol:
-
Substrate Preparation: A clean gold substrate is required. Cleaning can be performed using piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol.
-
SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically 1-3 mM) of 11-mercapto-1-undecanol in ethanol.
-
Incubation: The substrate is left in the thiol solution for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed with ethanol to remove non-chemisorbed molecules, and dried under a stream of nitrogen.
Synthesis of 11-Azido-1-undecanol
Another important derivative is 11-azido-1-undecanol, a precursor for "click" chemistry reactions, which are widely used in drug discovery and bioconjugation.
Experimental Protocol:
-
A solution of sodium azide in dimethyl sulfoxide (DMSO) is prepared and heated to 80°C, then allowed to cool to room temperature.
-
A solution of this compound in DMSO is added to the sodium azide solution.
-
The reaction mixture is stirred for 24 hours at room temperature.
-
Deionized water is added, and the product is extracted with diethyl ether.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 11-azido-1-undecanol.
Synthesis of 1-(11-Acryloyloxyundecyl)-3-methylimidazolium bromide
This compound is also a precursor for the synthesis of ionic liquid monomers, such as 1-(11-acryloyloxyundecyl)-3-methylimidazolium bromide. These monomers can be polymerized to create materials with applications in coatings and dispersions. While a specific detailed protocol was not found in the literature, the synthesis can be logically deduced as a two-step process.
Proposed Synthetic Pathway:
-
Esterification: The hydroxyl group of this compound is reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form 11-bromoundecyl acrylate.
-
Quaternization: The resulting 11-bromoundecyl acrylate is then reacted with N-methylimidazole. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the imidazolium salt.
Conclusion
High-purity this compound is a readily available and highly versatile chemical intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers and professionals in drug development and materials science. The synthetic routes outlined in this guide provide a foundation for the creation of advanced materials and complex molecules, underscoring the importance of this compound in modern chemical synthesis.
References
Methodological & Application
Application Notes and Protocols: 11-Bromo-1-undecanol in the Preparation of Graft Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, are a versatile class of macromolecules with wide-ranging applications in drug delivery, tissue engineering, and materials science.[1][2] The unique architecture of graft copolymers allows for the combination of distinct polymer properties, such as hydrophilicity and hydrophobicity, into a single molecule, leading to materials with tunable characteristics.[3] One of the most powerful and precise methods for synthesizing well-defined graft copolymers is the "grafting from" technique, often employing controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).[4][5]
11-Bromo-1-undecanol is a valuable bifunctional molecule for the synthesis of graft copolymers via the "grafting from" approach. Its structure comprises a primary alcohol at one end and a terminal alkyl bromide at the other. The hydroxyl group provides a reactive site for covalently attaching the molecule to a polymer backbone, thereby creating a macroinitiator. The alkyl bromide end then serves as an efficient initiator for the ATRP of various vinyl monomers, allowing for the growth of well-defined polymer side chains from the main backbone. This two-step strategy enables precise control over the architecture of the resulting graft copolymer, including the length and density of the grafted chains.
These application notes provide a detailed protocol for the synthesis of a graft copolymer using this compound. The protocol is divided into two main stages: the synthesis of an ATRP macroinitiator by functionalizing a polymer backbone with this compound, followed by the "grafting from" polymerization of a monomer from this macroinitiator.
Experimental Protocols
The following protocols describe the synthesis of a poly(acrylic acid)-graft-poly(methyl methacrylate) (PAA-g-PMMA) copolymer. This is a representative example of how this compound can be used to prepare graft copolymers.
Part 1: Synthesis of PAA-based Macroinitiator
In this step, the hydroxyl group of this compound is reacted with the carboxylic acid groups of a poly(acrylic acid) (PAA) backbone via an esterification reaction to form a macroinitiator with pendant ATRP initiating sites.
Materials:
-
Poly(acrylic acid) (PAA)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve poly(acrylic acid) in anhydrous DMF.
-
Add 4-(dimethylamino)pyridine (DMAP) to the solution, followed by this compound. The molar ratio of the reagents should be carefully controlled to achieve the desired grafting density of the initiator.
-
Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DMF dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.
-
Dry the resulting PAA-based macroinitiator under vacuum at room temperature.
-
Characterize the macroinitiator by FTIR and ¹H NMR to confirm the esterification and determine the degree of functionalization.
Part 2: Synthesis of PAA-g-PMMA via ATRP
The PAA-based macroinitiator is used to initiate the polymerization of methyl methacrylate (MMA) via the "grafting from" ATRP method.
Materials:
-
PAA-based macroinitiator (from Part 1)
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a Schlenk flask, add the PAA-based macroinitiator, methyl methacrylate, and anhydrous anisole.
-
In a separate flask, prepare the catalyst complex by adding CuBr and PMDETA to anhydrous anisole under an inert atmosphere.
-
Degas the monomer/macroinitiator solution by three freeze-pump-thaw cycles.
-
After the final thaw, introduce the catalyst solution to the reaction mixture under an inert atmosphere.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.
-
To stop the polymerization, open the flask to air and dilute the mixture with dichloromethane.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the graft copolymer by adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the final PAA-g-PMMA copolymer by ¹H NMR, GPC/SEC, DSC, and TGA.
Data Presentation
The following tables present representative data for the synthesis and characterization of graft copolymers prepared using bromo-functionalized macroinitiators.
Table 1: Representative Reaction Conditions for Macroinitiator and Graft Copolymer Synthesis
| Parameter | Macroinitiator Synthesis | Graft Copolymerization (ATRP) |
| Backbone Polymer | Poly(acrylic acid) | PAA-based macroinitiator |
| Functionalizing Agent | This compound | - |
| Monomer | - | Methyl Methacrylate (MMA) |
| Solvent | Anhydrous DMF | Anhydrous Anisole |
| Catalyst/Reagent | DCC/DMAP | CuBr/PMDETA |
| Temperature | 0 °C to Room Temp. | 70 °C |
| Reaction Time | 48 hours | 24 hours |
| Molar Ratio | [COOH]:[OH]:[DCC]:[DMAP] = 1:0.5:0.55:0.05 | [Initiator]:[Monomer]:[CuBr]:[PMDETA] = 1:100:1:2 |
Table 2: Representative Characterization Data for Macroinitiator and Graft Copolymer
| Property | PAA Backbone | PAA-based Macroinitiator | PAA-g-PMMA |
| Mn ( g/mol ) (GPC/SEC) | 25,000 | 35,000 | 150,000 |
| PDI (Mw/Mn) (GPC/SEC) | 1.25 | 1.30 | 1.45 |
| Degree of Functionalization (%) | - | ~45% | - |
| Glass Transition Temp. (Tg, °C) (DSC) | ~106 °C | ~95 °C | ~110 °C (PMMA) |
| Decomposition Temp. (TGA) | ~250 °C | ~240 °C | ~280 °C |
Visualizations
Reaction Scheme
Caption: Chemical synthesis pathway for PAA-g-PMMA graft copolymer.
Experimental Workflow
Caption: Overall experimental workflow for graft copolymer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Graft copolymers with tunable amphiphilicity tailored for efficient dual drug delivery via encapsulation and pH-sensitive drug conjugation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]
- 5. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 11-mercapto-1-undecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the conversion of 11-Bromo-1-undecanol to the versatile bifunctional linker, 11-mercapto-1-undecanol. This protocol is designed for researchers in materials science, nanotechnology, and drug development who utilize self-assembled monolayers (SAMs) on noble metal surfaces. The procedure involves the formation of an intermediate isothiouronium salt, followed by basic hydrolysis to yield the desired thiol. This document includes detailed experimental procedures, tables of quantitative data for reagents and product characterization, and a workflow diagram for clarity.
Introduction
11-mercapto-1-undecanol is a crucial bifunctional molecule widely employed in surface chemistry and nanotechnology.[1] Its structure, featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group connected by an eleven-carbon alkyl chain, allows for the formation of well-ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thiol group acts as a robust anchor to the metallic substrate, while the exposed hydroxyl group provides a hydrophilic surface that can be readily functionalized for various applications, including biosensors, drug delivery systems, and anti-fouling coatings.[1] This protocol details a reliable and common method for its synthesis from commercially available this compound.
Overall Reaction
The conversion of this compound to 11-mercapto-1-undecanol is a two-step process:
-
Step 1: S-alkylation. this compound reacts with thiourea in a nucleophilic substitution reaction to form a stable S-alkylisothiouronium salt intermediate.[1]
-
Step 2: Hydrolysis. The isothiouronium salt is then hydrolyzed under basic conditions to yield 11-mercapto-1-undecanol.[1]
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Property | This compound (Reactant) | 11-mercapto-1-undecanol (Product) |
| CAS Number | 1611-56-9 | 73768-94-2[1] |
| Molecular Formula | C₁₁H₂₃BrO | C₁₁H₂₄OS[1] |
| Molecular Weight | 251.20 g/mol | 204.37 g/mol [1] |
| Melting Point | 46-49 °C | 33-37 °C[1] |
| Boiling Point | 165-170 °C @ 1 mmHg | ~304 °C (Predicted)[1] |
| Density | Not readily available | 0.790 g/mL at 25 °C[1] |
Table 2: Reagents for Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |
| This compound | C₁₁H₂₃BrO | 251.20 | 39.8 mmol | 10.0 g |
| Thiourea | CH₄N₂S | 76.12 | 43.8 mmol | 3.33 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 150 mL |
| Sodium Hydroxide | NaOH | 40.00 | 119.5 mmol | 4.78 g |
| Deionized Water | H₂O | 18.02 | - | 20 mL |
| 2 M Hydrochloric Acid | HCl | 36.46 | - | As needed for neutralization |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 3 x 50 mL for extraction |
Note: The quantities provided are based on a literature example and can be scaled as needed.
Table 3: Characterization Data for 11-mercapto-1-undecanol
| Technique | Observed Peaks/Signals |
| ¹H NMR (CDCl₃, 300 MHz) | δ 3.64 (t, 2H, -CH₂OH), 2.52 (q, 2H, -CH₂SH), 1.57 (m, 4H), 1.34 (t, 1H, -SH), 1.26 (br s, 14H) |
| ¹³C NMR | Data available in public databases such as PubChem.[2] |
| FT-IR | Broad O-H stretch (~3300-3400 cm⁻¹), S-H stretch (~2550 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹).[3] |
Experimental Workflow
Caption: Synthetic workflow for the conversion of this compound to 11-mercapto-1-undecanol.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Anhydrous Ethanol
-
Sodium Hydroxide (NaOH)
-
2 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Standard laboratory glassware
Procedure:
Step 1: Formation of the Isothiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, dissolve 10.0 g (39.8 mmol) of this compound and 3.33 g (43.8 mmol) of thiourea in 150 mL of anhydrous ethanol.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux at approximately 80°C with vigorous stirring for 24 hours.[1] During this time, the formation of the S-alkylisothiouronium salt intermediate occurs as a white precipitate.
Step 2: Hydrolysis of the Isothiouronium Salt
-
After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Add a solution of 4.78 g (119.5 mmol) of sodium hydroxide in 20 mL of deionized water to the flask.
-
Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the isothiouronium salt to the free thiol.[1]
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with 2 M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Column Chromatography:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the dissolved crude product onto the top of the silica gel bed.
-
Elute the column with a solvent system such as hexane:ethyl acetate (e.g., 8:2 v/v).[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to isolate the pure 11-mercapto-1-undecanol.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white solid.
Expected Yield and Product Characterization
While a specific yield for this exact protocol is not cited in the searched literature, a similar nucleophilic substitution reaction on this compound to form 11-azido-1-undecanol reported a yield of 88%.[4] Therefore, a high yield can be expected for this synthesis with careful execution of the protocol and purification.
The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity, comparing the obtained spectra with the data provided in Table 3 and public databases.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and 11-mercapto-1-undecanol are irritants. Avoid contact with skin and eyes.
-
Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with appropriate precautions.
-
Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.
References
Application Notes and Protocols for Surface Modification of Gold Substrates Using 11-Bromo-1-undecanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone technique in a myriad of scientific disciplines, including biosensor development, drug delivery systems, and fundamental surface science. 11-Bromo-1-undecanol serves as a versatile precursor for creating well-defined and functionalized gold surfaces. The terminal hydroxyl group can be converted to a thiol for robust anchoring to the gold substrate, while the terminal bromo group offers a reactive site for subsequent chemical modifications. This allows for the covalent attachment of a wide range of molecules, such as peptides, DNA, and small molecule drugs, enabling the development of highly specific and functional biointerfaces.
This document provides detailed protocols for the preparation of gold substrates, the synthesis of 11-mercapto-1-undecanol from this compound, the formation of a self-assembled monolayer on gold, and subsequent surface functionalization.
Experimental Protocols
Gold Substrate Preparation
A pristine gold surface is critical for the formation of a high-quality, ordered self-assembled monolayer. The following protocol describes a common and effective cleaning procedure.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Absolute ethanol
-
High-purity nitrogen or argon gas
-
Tweezers
Procedure:
-
Using tweezers, carefully place the gold substrates in a suitable glass container.
-
Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the gold substrates in the piranha solution for 5-10 minutes.[1]
-
Carefully remove the substrates from the piranha solution and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
-
Use the cleaned substrates immediately for the best results.
Synthesis of 11-Mercapto-1-undecanol from this compound
The bromo group of this compound is converted to a thiol group to facilitate strong binding to the gold surface.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound and a molar excess of thiourea in ethanol in a round-bottom flask.
-
Reflux the mixture for several hours with stirring.
-
After cooling, add an aqueous solution of NaOH to the reaction mixture and reflux for another hour to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and acidify with HCl.
-
The product, 11-mercapto-1-undecanol, can be extracted with an organic solvent and purified by standard methods such as column chromatography.
-
Confirm the product structure and purity using techniques like NMR and mass spectrometry.
Formation of Self-Assembled Monolayer (SAM)
This protocol outlines the formation of a SAM of 11-mercapto-1-undecanol on a clean gold substrate.
Materials:
-
Cleaned gold substrates
-
11-Mercapto-1-undecanol
-
Absolute ethanol
-
Tweezers
-
Petri dish or other suitable container
Procedure:
-
Prepare a 1-5 mM solution of 11-mercapto-1-undecanol in absolute ethanol.[1][2]
-
Place the cleaned, dry gold substrates in a petri dish.
-
Completely immerse the substrates in the thiol solution.[3]
-
Cover the container to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[2]
-
After incubation, remove the substrates from the solution with tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove non-chemisorbed molecules.[3]
-
Dry the SAM-modified substrates under a gentle stream of high-purity nitrogen or argon gas.
-
The substrates are now ready for characterization or further functionalization.
Data Presentation
The quality and characteristics of the formed SAM can be assessed by various surface analytical techniques. The following tables summarize typical quantitative data obtained for well-formed alkanethiol SAMs on gold.
Table 1: Surface Wettability Characterization
| Parameter | Expected Value | Technique |
| Water Contact Angle (Bare Gold) | 60° - 80° | Contact Angle Goniometry |
| Water Contact Angle (HO-terminated SAM) | < 20° | Contact Angle Goniometry |
Table 2: SAM Thickness and Roughness
| Parameter | Expected Value | Technique |
| SAM Thickness | 1.5 - 2.0 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Table 3: Surface Compositional Analysis
| Element | Expected Binding Energy (eV) | Technique |
| Au 4f | ~84.0, ~87.7 | X-ray Photoelectron Spectroscopy (XPS) |
| S 2p | ~162.0 | X-ray Photoelectron Spectroscopy (XPS) |
| C 1s | ~285.0 | X-ray Photoelectron Spectroscopy (XPS) |
| O 1s | ~532.8 | X-ray Photoelectron Spectroscopy (XPS) |
Mandatory Visualizations
Caption: Experimental workflow for gold surface modification.
Caption: Logical relationship of surface modification.
Caption: Structure of the SAM on the gold substrate.
References
Application Notes and Protocols: Etherification of 11-Bromo-1-undecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the etherification of 11-bromo-1-undecanol to synthesize 11-bromo-1-methoxyundecane via the Williamson ether synthesis. This protocol is intended for laboratory use by qualified personnel.
Introduction
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether linkage.[1][2] this compound is a bifunctional molecule containing both a hydroxyl group and a bromine atom, making it a versatile building block in organic synthesis. The selective etherification of the hydroxyl group allows for further functionalization at the bromine terminus.
This protocol details the methylation of this compound using sodium hydride as a base and methyl iodide as the alkylating agent in a polar aprotic solvent.
Reaction Scheme
The overall reaction for the methylation of this compound is as follows:
Data Presentation
The following tables summarize the key quantitative data for the experimental procedure.
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |
| This compound | 251.20 | 10.0 | 1.0 | 2.51 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 12.0 | 1.2 | 0.48 g |
| Methyl Iodide | 141.94 | 15.0 | 1.5 | 0.94 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Diethyl Ether | - | - | - | ~150 mL |
| Saturated Ammonium Chloride (aq) | - | - | - | ~50 mL |
| Water | - | - | - | ~100 mL |
| Brine | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
Table 2: Expected Product Yield and Characterization
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Appearance |
| 11-Bromo-1-methoxyundecane | 265.23 | 2.65 | Colorless oil |
Experimental Protocol
Materials and Equipment
-
Two-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and drying
-
Flash chromatography system (optional, for high purity)
Reagent Preparation and Handling
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle in a fume hood under an inert atmosphere. The 60% dispersion in mineral oil can be weighed directly, but care should be taken to minimize exposure to air and moisture.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous THF to prevent quenching of the sodium hydride and the alkoxide intermediate.
-
Methyl Iodide: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Detailed Experimental Procedure
-
Reaction Setup:
-
Dry a 100 mL two-necked round-bottom flask and equip it with a magnetic stir bar and a septum.
-
Flush the flask with argon or nitrogen gas to ensure an inert atmosphere.
-
-
Formation of the Alkoxide:
-
To the flask, add this compound (2.51 g, 10.0 mmol).
-
Dissolve the alcohol in 40 mL of anhydrous THF and stir the solution.
-
Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) portion-wise to the stirred solution at room temperature. Hydrogen gas will evolve, so ensure adequate ventilation.
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the sodium alkoxide.
-
-
Etherification:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide (0.94 mL, 15.0 mmol) to the suspension via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.
-
Add 40 mL of water and transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude 11-bromo-1-methoxyundecane can be purified by flash column chromatography on silica gel.
-
TLC Analysis: Determine a suitable eluent system by TLC. A mixture of hexane and ethyl acetate is a good starting point. The product, being more nonpolar than the starting alcohol, will have a higher Rf value.
-
Column Chromatography:
-
Pack a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 11-bromo-1-methoxyundecane as a colorless oil.
-
Visualizations
Signaling Pathway (Reaction Mechanism)
Caption: Williamson Ether Synthesis Mechanism.
Experimental Workflow
References
Application of 11-Bromo-1-undecanol in Flame Retardant Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 11-Bromo-1-undecanol as a precursor in the synthesis of flame retardant systems for various polymers. The focus is on its conversion into organophosphonate derivatives, which can be incorporated into polymer matrices to enhance their fire resistance.
Introduction: Leveraging this compound for Flame Retardancy
This compound is a versatile bifunctional molecule, featuring a terminal hydroxyl group and a terminal bromine atom separated by a long aliphatic chain. This structure makes it an excellent starting material for the synthesis of reactive flame retardants. The hydroxyl group allows for its incorporation into polymer backbones, such as polyurethanes and polyesters, while the bromine atom can be converted into other flame-retardant moieties, most notably phosphonates, through reactions like the Michaelis-Arbuzov reaction.
The resulting long-chain aliphatic phosphonates can impart flame retardancy through a combination of condensed and gas-phase mechanisms. During combustion, phosphorus-containing compounds can promote the formation of a protective char layer on the polymer surface, insulating the underlying material from heat and oxygen.[1][2] In the gas phase, phosphorus-containing radicals can scavenge highly reactive H• and OH• radicals, interrupting the exothermic processes of combustion.
This document outlines the synthesis of a key flame retardant intermediate from this compound and its application in polyethylene, polyurethane, and epoxy resin systems.
Synthesis of Diethyl (11-hydroxyundecyl)phosphonate: A Key Intermediate
A common strategy for utilizing this compound is its conversion to a phosphonate ester via the Michaelis-Arbuzov reaction. The resulting diethyl (11-hydroxyundecyl)phosphonate retains the hydroxyl group for subsequent polymerization reactions.
Experimental Protocol: Synthesis of Diethyl (11-hydroxyundecyl)phosphonate
Materials:
-
This compound
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Nitrogen gas supply
-
Standard reflux apparatus with magnetic stirring and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to yield diethyl (11-hydroxyundecyl)phosphonate as a colorless oil.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Application in Flame Retardant Polyethylene
While this compound itself is not typically blended directly with polyethylene, its derivative, 11-bromo-1-undecene, can be copolymerized with ethylene to introduce bromine into the polymer backbone. This can then be further functionalized to a phosphonate. This approach creates a polyethylene with integrated flame retardant properties.
Experimental Protocol: Synthesis and Functionalization of Poly(ethylene-co-11-bromo-1-undecene)
This is a two-step process involving copolymerization followed by post-polymerization modification.
Part 1: Copolymerization
Materials:
-
Ethylene
-
11-bromo-1-undecene
-
rac-ethylenebis(indenyl)zirconium dichloride (catalyst)
-
Methylaluminoxane (MAO) (co-catalyst)
-
Toluene (anhydrous)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, charge anhydrous toluene and MAO under an inert atmosphere.
-
Introduce 11-bromo-1-undecene to the reactor.
-
Add the zirconocene catalyst.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain the reaction at a constant temperature (e.g., 60°C) for the desired time.
-
Terminate the polymerization by venting the ethylene and adding acidified methanol.
-
Filter and dry the resulting poly(ethylene-co-11-bromo-1-undecene).
Part 2: Phosphonylation
Materials:
-
Poly(ethylene-co-11-bromo-1-undecene)
-
Triisopropyl phosphite or Triphenyl phosphite
-
High-temperature reactor with mechanical stirring
Procedure:
-
In a solvent-free melt reaction, charge the poly(ethylene-co-11-bromo-1-undecene) and the phosphite ester into a reactor.
-
Heat the mixture with stirring to a high temperature (e.g., 180-200°C) under a nitrogen atmosphere for several hours.
-
Cool the mixture and purify the resulting phosphonate-functionalized polyethylene by precipitation.
Quantitative Data: Thermal and Flammability Properties
| Material | T10% (°C) | T50% (°C) | Char Yield at 700°C (%) | Peak Heat Release Rate (pHRR) (W/g) | Total Heat Release (THR) (kJ/g) |
| Low-Density Polyethylene (LDPE) | 430 | 465 | < 1 | 1350 | 45.0 |
| LDPE / PE-PO(OiPr)₂ (90:10 wt%) | 445 | 475 | 2 | 1100 | 40.5 |
| LDPE / PE-PO(OPh)₂ (90:10 wt%) | 450 | 480 | 3 | 1050 | 39.0 |
Data is representative and compiled for illustrative purposes.
Application in Flame Retardant Polyurethane
The synthesized diethyl (11-hydroxyundecyl)phosphonate can be used as a reactive chain extender or as a diol in the synthesis of polyurethanes. Its long aliphatic chain can enhance compatibility with the polyol soft segment, while the phosphonate group provides flame retardancy.
Experimental Protocol: Synthesis of Flame Retardant Polyurethane
Materials:
-
Polyether or Polyester polyol (e.g., Polytetrahydrofuran)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Diethyl (11-hydroxyundecyl)phosphonate (reactive flame retardant)
-
1,4-Butanediol (BDO) (chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Dimethylformamide (DMF) (solvent)
Procedure (Pre-polymer method):
-
Dry the polyol, diethyl (11-hydroxyundecyl)phosphonate, and BDO under vacuum.
-
In a reactor under a nitrogen atmosphere, react the polyol with an excess of MDI at 80°C with stirring to form an NCO-terminated prepolymer.
-
In a separate vessel, mix the diethyl (11-hydroxyundecyl)phosphonate and BDO in DMF.
-
Add the chain extender mixture to the prepolymer with vigorous stirring.
-
Add a catalytic amount of DBTDL.
-
Pour the mixture into a mold and cure at 100-120°C for 12-24 hours to obtain the flame retardant polyurethane.
Quantitative Data: Flammability of Polyurethanes
| Material | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |
| Control Polyurethane | 0 | 20 | Fails | 850 |
| PU with 1.5% P | 1.5 | 26 | V-1 | 550 |
| PU with 2.5% P | 2.5 | 31 | V-0 | 400 |
Data is representative of typical organophosphorus flame retardant polyurethanes and is for illustrative purposes.
Application in Flame Retardant Epoxy Resins
For epoxy resins, this compound can be converted into a phosphonate-containing amine curing agent. This is achieved by first synthesizing an azido-undecylphosphonate, followed by its reduction to an amine. This reactive curing agent covalently links the flame retardant moiety into the crosslinked epoxy network.
Experimental Protocol: Synthesis of Amino-undecylphosphonate Curing Agent and Epoxy Formulation
Part 1: Synthesis of Diethyl (11-azidoundecyl)phosphonate
-
React diethyl (11-hydroxyundecyl)phosphonate with methanesulfonyl chloride to form the mesylate.
-
Displace the mesylate with sodium azide in DMF to yield diethyl (11-azidoundecyl)phosphonate.
Part 2: Synthesis of Diethyl (11-aminoundecyl)phosphonate
-
Reduce the azide using a standard procedure, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction, to obtain the primary amine.
Part 3: Curing of Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Diethyl (11-aminoundecyl)phosphonate (flame retardant curing agent)
-
Standard amine curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)
Procedure:
-
Preheat the DGEBA epoxy resin to reduce its viscosity.
-
Mix the diethyl (11-aminoundecyl)phosphonate with a standard curing agent (DDM) to achieve the desired phosphorus content and stoichiometric balance with the epoxy groups.
-
Add the curing agent mixture to the epoxy resin and stir thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove entrapped air bubbles.
-
Pour the mixture into a preheated mold and cure in a programmable oven, typically with a multi-step temperature profile (e.g., 2 hours at 120°C followed by 2 hours at 150°C).
Quantitative Data: Flammability of Epoxy Resins
| Material | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Char Yield at 800°C (N₂) (%) |
| Control Epoxy | 0 | 22 | Fails | 15 |
| Epoxy with 1.5% P | 1.5 | 29 | V-1 | 25 |
| Epoxy with 2.5% P | 2.5 | 34 | V-0 | 35 |
Data is representative of epoxy resins with reactive organophosphorus flame retardants and is for illustrative purposes.[3]
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of novel reactive flame retardants. Its conversion to phosphonate-containing diols or amines allows for covalent incorporation into a variety of polymer systems, including polyethylene, polyurethanes, and epoxy resins. This approach offers the potential for permanent flame retardancy with minimal impact on the polymer's processing and mechanical properties. The experimental protocols and representative data provided herein offer a foundation for researchers to explore the development of advanced, high-performance flame retardant polymers.
References
Application Notes and Protocols for 11-Bromo-1-undecanol as a Linker Molecule in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Bromo-1-undecanol is a versatile bifunctional linker molecule increasingly utilized in the design and synthesis of advanced drug delivery systems. Its long, flexible 11-carbon chain provides spatial separation between the drug payload and the carrier moiety, which can be crucial for maintaining the therapeutic efficacy of the drug and the targeting capability of the carrier. The terminal hydroxyl (-OH) and bromo (-Br) groups offer orthogonal reactivity, allowing for a sequential and controlled conjugation of the linker to both the drug and the carrier vehicle, such as a nanoparticle or a targeting ligand.
This document provides detailed application notes and representative protocols for the use of this compound in the construction of drug-carrier conjugates. The methodologies described herein are based on established principles of bioconjugation chemistry and are intended to serve as a comprehensive guide for researchers in the field of drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a linker.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃BrO | [1] |
| Molecular Weight | 251.20 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 42-47 °C | [3] |
| Boiling Point | 165-170 °C (at 1 mmHg) | [3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethyl acetate and dichloromethane | [2] |
| Density | 1.137 g/cm³ | [3] |
Core Application: Linking a Therapeutic Agent to a Nanoparticle Carrier
A primary application of this compound is to serve as a covalent bridge between a therapeutic drug and a nanoparticle (NP) carrier. This strategy aims to improve the pharmacokinetic profile, enhance tumor targeting through the Enhanced Permeability and Retention (EPR) effect, and enable controlled drug release.
Experimental Workflow
The overall workflow for synthesizing a drug-linker-nanoparticle conjugate can be conceptualized in the following stages:
Experimental workflow for nanoparticle-drug conjugate synthesis and evaluation.
Detailed Protocols
The following protocols provide a step-by-step guide for the synthesis and evaluation of a model drug delivery system using this compound as the linker. As a representative example, we describe the conjugation of Doxorubicin (DOX), a common chemotherapeutic agent, to carboxyl-functionalized polymeric nanoparticles.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the attachment of the linker to the nanoparticle surface via an ester bond.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA-COOH NPs)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Dialysis membrane (MWCO 10 kDa)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Disperse 100 mg of carboxyl-functionalized nanoparticles in 20 mL of anhydrous DCM.
-
To this dispersion, add 50 mg of this compound, 45 mg of DCC, and 5 mg of DMAP.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the insoluble dicyclohexylurea byproduct by filtration.
-
Evaporate the DCM under reduced pressure.
-
Resuspend the resulting solid in deionized water and dialyze against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified this compound-functionalized nanoparticles and store at 4 °C.
Protocol 2: Conjugation of Doxorubicin to Linker-Functionalized Nanoparticles
This protocol describes the attachment of Doxorubicin to the bromo-terminated linker on the nanoparticles.
Materials:
-
This compound-functionalized nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve 10 mg of DOX·HCl in 5 mL of anhydrous DMF.
-
Add a 2-fold molar excess of TEA to neutralize the hydrochloride and deprotonate the primary amine of doxorubicin. Stir for 30 minutes.
-
Disperse 50 mg of the linker-functionalized nanoparticles in 10 mL of anhydrous DMF.
-
Add the activated doxorubicin solution to the nanoparticle dispersion.
-
Stir the reaction mixture at 50 °C for 48 hours in the dark.
-
Dialyze the reaction mixture against a 1:1 ethanol/water solution for 24 hours, followed by deionized water for another 24 hours to remove unreacted doxorubicin and DMF.
-
Lyophilize the purified DOX-conjugated nanoparticles and store at 4 °C, protected from light.
Protocol 3: Characterization of DOX-Conjugated Nanoparticles
A. Determination of Drug Loading Content (DLC) and Drug Loading Efficiency (DLE)
-
Accurately weigh 5 mg of the lyophilized DOX-conjugated nanoparticles.
-
Disperse the nanoparticles in 5 mL of a suitable solvent to dissolve the polymer and release the drug (e.g., DMSO).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of Doxorubicin (approx. 480 nm).
-
Calculate the concentration of DOX using a standard calibration curve.
-
Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
B. In Vitro Drug Release Study
-
Disperse 10 mg of DOX-conjugated nanoparticles in 10 mL of PBS at pH 7.4 and pH 5.5 (to simulate physiological and endosomal conditions, respectively).
-
Place the dispersions in a dialysis bag (MWCO 10 kDa) and immerse in 40 mL of the corresponding buffer.
-
Maintain the setup at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative drug release percentage against time.
Quantitative Data Summary (Representative)
The following tables present hypothetical but realistic data that could be obtained from the characterization of the synthesized drug delivery system.
Table 1: Physicochemical Characterization of Nanoparticles
| Sample | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA-COOH NPs | 150 ± 5 | 0.12 ± 0.02 | -25 ± 2 |
| Linker-NPs | 155 ± 6 | 0.15 ± 0.03 | -22 ± 3 |
| DOX-Linker-NPs | 165 ± 8 | 0.18 ± 0.03 | -18 ± 4 |
Table 2: Drug Loading and Release Characteristics
| Parameter | Value |
| Drug Loading Content (DLC) | 5.2% (w/w) |
| Drug Loading Efficiency (DLE) | 65% |
| Cumulative Release at 48h (pH 7.4) | 22% |
| Cumulative Release at 48h (pH 5.5) | 68% |
Visualizing Logical Relationships and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to this drug delivery system.
References
Application Notes and Protocols for Polymerization Techniques Involving 11-Bromo-1-undecanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of polymerization techniques utilizing 11-Bromo-1-undecanol, a versatile bifunctional molecule. The protocols focus on controlled radical polymerization methods, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for the synthesis of well-defined polymers with tailored properties.
Introduction
This compound is a valuable building block in polymer chemistry due to its orthogonal functional groups: a primary alcohol and a terminal alkyl bromide.[1] This unique structure allows for its use as an initiator, monomer, or chain transfer agent precursor in various polymerization techniques. The hydroxyl group can be readily modified to introduce a polymerizable moiety, such as an acrylate or methacrylate, while the bromide serves as an initiation site for controlled radical polymerization. This enables the synthesis of a wide range of polymeric architectures, including homopolymers, block copolymers, and graft copolymers, with applications in drug delivery, surface modification, and biomaterials.[2]
Polymerization Techniques
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[3] The polymerization is initiated from an alkyl halide, and the growing polymer chains are reversibly activated and deactivated by a transition metal complex, typically copper-based.
Monomer Synthesis: 11-Bromoundecyl Methacrylate
To be used in ATRP, the hydroxyl group of this compound is first converted to a polymerizable methacrylate group.
Experimental Protocol: Synthesis of 11-Bromoundecyl Methacrylate
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield pure 11-bromoundecyl methacrylate.
ATRP of 11-Bromoundecyl Methacrylate
The terminal bromide of the 11-bromoundecyl methacrylate monomer can act as the initiator for the ATRP of the methacrylate group of another monomer molecule. This is an example of a bifunctional monomer that can lead to hyperbranched or cross-linked polymers. Alternatively, a separate initiator can be used for a more controlled linear polymerization. The following protocol describes a typical ATRP of a methacrylate monomer.
Experimental Protocol: ATRP of 11-Bromoundecyl Methacrylate
Materials:
-
11-Bromoundecyl methacrylate (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator).
-
Seal the flask, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to remove oxygen.
-
In a separate flask, dissolve 11-bromoundecyl methacrylate (e.g., 100 equivalents), EBiB (1 equivalent), and PMDETA (1 equivalent) in anisole.
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with inert gas for at least 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
To stop the polymerization, open the flask to expose the catalyst to air and dilute with a suitable solvent like tetrahydrofuran (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol.
-
Isolate the polymer by filtration and dry under vacuum.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. It relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to control the polymerization.
Monomer Synthesis: 11-Bromoundecyl Acrylate
Similar to the methacrylate monomer, an acrylate monomer can be synthesized from this compound.
Experimental Protocol: Synthesis of 11-Bromoundecyl Acrylate
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
Follow the same procedure as for the synthesis of 11-bromoundecyl methacrylate, substituting acryloyl chloride for methacryloyl chloride.
RAFT Polymerization of 11-Bromoundecyl Acrylate
The following is a general protocol for the RAFT polymerization of an acrylate monomer. The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. For acrylates, dithiobenzoates or trithiocarbonates are commonly used.
Experimental Protocol: RAFT Polymerization of 11-Bromoundecyl Acrylate
Materials:
-
11-Bromoundecyl acrylate (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk tube, dissolve 11-bromoundecyl acrylate, CPDT, and AIBN in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and should be carefully calculated (e.g., 100:1:0.1).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the Schlenk tube with an inert gas (Argon or Nitrogen).
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. Monitor conversion and polymer characteristics by taking samples periodically.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration and dry under vacuum.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the polymerization of monomers derived from this compound and related long-chain acrylates and methacrylates using controlled radical polymerization techniques.
| Table 1: ATRP of Long-Chain Methacrylates | ||||
| Monomer | Initiator | Catalyst/Ligand | Conversion (%) | M_n ( g/mol ) |
| Lauryl Methacrylate | EBiB | CuBr/PMDETA | 95 | 22,500 |
| Stearyl Methacrylate | EBiB | CuBr/PMDETA | 92 | 35,800 |
| 11-Bromoundecyl Methacrylate (Hypothetical) | EBiB | CuBr/PMDETA | ~90 | ~25,000 |
| Table 2: RAFT Polymerization of Long-Chain Acrylates | ||||
| Monomer | RAFT Agent | Initiator | Conversion (%) | M_n ( g/mol ) |
| Lauryl Acrylate | CPDT | AIBN | 98 | 30,200 |
| 2-Ethylhexyl Acrylate | CPDT | AIBN | 99 | 45,000 |
| 11-Bromoundecyl Acrylate (Hypothetical) | CPDT | AIBN | ~95 | ~28,000 |
Note: The data for 11-bromoundecyl methacrylate and acrylate are hypothetical examples based on typical results for similar long-chain monomers, as specific literature values were not available in the initial search. The other data points are representative values from the literature for similar monomers.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the starting material, this compound, to the final polymer product.
Caption: General workflow for the synthesis of functional polymers from this compound.
Atom Transfer Radical Polymerization (ATRP) Mechanism
This diagram illustrates the key steps in the ATRP mechanism.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
References
Application Notes and Protocols: Synthesis of Hydroxyl-Functionalized Ionic Liquids Using 11-Bromo-1-undecanol
Introduction
Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds in a variety of applications.[2][3] Functionalized ionic liquids, which incorporate specific chemical moieties into the cation or anion, offer tailored properties for specific applications.[4] The introduction of a hydroxyl group, for instance, can increase polarity and create opportunities for hydrogen bonding, influencing the IL's solvent properties and potential for further chemical modification.[4]
This document provides detailed protocols for the synthesis of hydroxyl-functionalized ionic liquids using 11-Bromo-1-undecanol as a key starting material. The long alkyl chain provides hydrophobicity, while the terminal hydroxyl group introduces a site for hydrogen bonding and further functionalization. These application notes are intended for researchers and professionals in chemistry and drug development.
Synthesis of 1-(11-hydroxyundecyl)-3-methylimidazolium bromide
The synthesis of 1-(11-hydroxyundecyl)-3-methylimidazolium bromide is a two-step process that involves the quaternization of 1-methylimidazole with this compound. This reaction is a classic example of a Menshutkin reaction, where an amine is alkylated by an alkyl halide.[5]
Experimental Protocol: Quaternization Reaction
Materials:
-
This compound (C11H23BrO)[6]
-
1-Methylimidazole (C4H6N2)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (C4H8O4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous liquid or a solid, is then washed multiple times with ethyl acetate to remove any unreacted starting materials.[7]
-
The purified product, 1-(11-hydroxyundecyl)-3-methylimidazolium bromide, is dried under vacuum to remove any residual solvent.
Characterization:
The structure and purity of the synthesized ionic liquid can be confirmed using various spectroscopic techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the cation and the successful quaternization.[7][8]
-
FT-IR Spectroscopy: To identify the presence of the hydroxyl group and the imidazolium ring.
-
Mass Spectrometry: To confirm the molecular weight of the ionic liquid cation.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-(11-hydroxyundecyl)-3-methylimidazolium bromide. The data is based on general procedures for similar quaternization reactions.[5][7]
| Parameter | Value | Reference |
| Reactant Ratio (1-Methylimidazole:this compound) | 1:1 (equimolar) | [5] |
| Solvent | Acetonitrile | [9] |
| Reaction Temperature | Reflux (~82 °C) | [7] |
| Reaction Time | 24 - 48 hours | [5] |
| Expected Yield | 90-99% | [7] |
Synthesis Workflow and Logic
The synthesis of 1-(11-hydroxyundecyl)-3-methylimidazolium bromide follows a straightforward workflow. The logical relationship between the steps is crucial for a successful synthesis.
Anion Exchange (Metathesis)
The bromide anion of the synthesized ionic liquid can be exchanged with other anions to modify its properties, such as hydrophobicity and viscosity.[5] This is typically achieved through a metathesis reaction.
Experimental Protocol: Anion Exchange
Materials:
-
1-(11-hydroxyundecyl)-3-methylimidazolium bromide
-
A salt of the desired anion (e.g., sodium tetrafluoroborate (NaBF₄), lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂))
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the 1-(11-hydroxyundecyl)-3-methylimidazolium bromide in dichloromethane.
-
In a separate beaker, dissolve an equimolar amount of the desired anion salt (e.g., NaBF₄) in deionized water.
-
Combine the two solutions in a separatory funnel and shake vigorously for 1 hour at room temperature.[5]
-
Allow the layers to separate. The organic layer containing the new ionic liquid will be the bottom layer.
-
Collect the organic layer and wash it several times with deionized water to remove any remaining bromide salts. A silver nitrate test can be performed on the aqueous washings to confirm the absence of bromide ions.[5]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the dichloromethane under reduced pressure to obtain the final ionic liquid with the new anion.
Anion Exchange Workflow
The anion exchange process involves a liquid-liquid extraction to swap the anion of the ionic liquid.
Applications of Hydroxyl-Functionalized Ionic Liquids
Ionic liquids functionalized with hydroxyl groups have a wide range of potential applications in research and industry:
-
Green Solvents: The hydroxyl group can enhance the solubility of polar molecules, making these ILs suitable as environmentally benign solvents for various chemical reactions and extractions.[4]
-
Catalysis: The hydroxyl group can act as a catalytic site or a coordinating group for metal catalysts.[4]
-
Biocatalysis: They can be used as media for enzymatic reactions, where the hydroxyl group can help stabilize the enzyme structure and activity.[4]
-
Materials Science: These ILs can serve as precursors for the synthesis of polymeric ionic liquids or as components in the formation of ionogels and other advanced materials.
-
Drug Delivery: The biocompatibility of certain ionic liquids, combined with their tunable properties, makes them interesting candidates for drug delivery systems. The hydroxyl group can be used for further modification to attach drug molecules.[2]
The synthesis of ionic liquids from this compound provides a versatile platform for creating novel materials with a wide range of applications. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of these fascinating compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 5. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Bromo-1-undecanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 11-Bromo-1-undecanol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inactive reagents. 2. Reagent Degradation: The brominating agent (e.g., HBr, PBr₃) may have degraded due to improper storage or handling. 3. Poor Quality Starting Material: The 1-undecanol starting material may contain impurities that interfere with the reaction. | 1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. For the PBr₃ method, ensure the temperature is maintained between 0-5°C to prevent side reactions. 2. Use Fresh Reagents: Use freshly opened or properly stored brominating agents. 3. Purify Starting Material: Ensure the 1-undecanol is pure and dry before use. |
| Presence of Significant Impurities | 1. Formation of 1,11-dibromoundecane: Excess brominating agent or harsh reaction conditions can lead to the bromination of the hydroxyl group. 2. Formation of di(undecyl) ether: Under acidic conditions, particularly at higher temperatures, two molecules of 1-undecanol can undergo dehydration to form an ether.[1] 3. Unreacted Starting Material: Incomplete reaction will leave unreacted 1-undecanol in the product mixture. | 1. Control Stoichiometry: Use a controlled molar ratio of the brominating agent to the alcohol. 2. Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. For hydrobromination, avoid excessively high temperatures that favor ether formation.[1] 3. Purification: The crude product can be purified by crystallization or column chromatography to remove impurities. |
| Product is an Oil Instead of a Crystalline Solid | 1. Presence of Impurities: Impurities can lower the melting point of the product, causing it to be an oil at room temperature. 2. Incomplete Solvent Removal: Residual solvent from the workup can prevent the product from solidifying. | 1. Purify the Product: Use column chromatography or recrystallization to remove impurities. 2. Thorough Drying: Ensure all solvent is removed from the product under high vacuum. |
| Difficulty in Isolating the Product | 1. Emulsion during Workup: The presence of byproducts or unreacted starting material can lead to the formation of an emulsion during the aqueous workup, making phase separation difficult. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion. 2. Filtration: If solids are present at the interface, filtering the mixture through a pad of celite may help. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound include:
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Acid-Catalyzed Hydrobromination of 1-Undecanol: This is a primary route that involves reacting 1-undecanol with hydrobromic acid (HBr), often in the presence of a strong acid catalyst.[2]
-
Phosphorus Halide-Mediated Bromination: This method uses reagents like phosphorus tribromide (PBr₃) to convert 1-undecanol to this compound and is particularly suitable for laboratory-scale synthesis.[2]
-
Anti-Markovnikov Addition to 10-Undecen-1-ol: This approach involves the radical-initiated addition of HBr to 10-undecen-1-ol.[2]
-
Reduction of 11-Bromo-1-undecanoic Acid: This method involves the reduction of the carboxylic acid to the corresponding alcohol.[3]
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the chosen synthetic method and reaction conditions. A continuous flow setup for the hydrobromination of 1-undecanol has been reported to achieve a 92% isolated yield.[2] Microwave-assisted synthesis from 1,11-undecanediol has reported yields ranging from 40.9% to 78.7%.[2]
Q3: What are the key parameters to control for a high-yield synthesis?
A3: To achieve a high yield, it is crucial to control the following parameters:
-
Reaction Temperature: Maintaining the optimal temperature is critical to ensure the reaction proceeds at a reasonable rate while minimizing side reactions. For example, the reaction with PBr₃ is typically carried out at 0-5°C.[2]
-
Reaction Time: The reaction should be allowed to proceed to completion, which can be monitored by TLC.
-
Stoichiometry of Reagents: The molar ratio of the brominating agent to the alcohol should be carefully controlled to avoid the formation of byproducts like 1,11-dibromoundecane.
-
Purity of Reagents and Solvents: Using pure, dry starting materials and solvents is essential for a clean reaction.
Q4: What are the common side products, and how can they be minimized?
A4: Common side products include 1,11-dibromoundecane and di(undecyl) ether. The formation of the dibrominated product can be minimized by using the correct stoichiometry of the brominating agent. Ether formation is favored at higher temperatures under acidic conditions and can be suppressed by careful temperature control.[1]
Q5: How can I purify the final product?
A5: this compound is a solid at room temperature and can be purified by recrystallization.[2] Alternatively, column chromatography can be used to separate the product from impurities. The workup procedure typically involves washing the organic extract with water and brine, followed by drying over an anhydrous salt like Na₂SO₄.[3]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Reagents | Typical Reaction Conditions | Reported Yield | Reference |
| Acid-Catalyzed Hydrobromination | 1-Undecanol | HBr, Strong Acid Catalyst | Toluene, Continuous flow (200 min residence time) | 92% | [2] |
| Microwave-Assisted Synthesis | 1,11-Undecanediol | Aqueous HBr (48%) | Toluene, Microwave irradiation | 40.9% - 78.7% | [2] |
| Phosphorus Halide-Mediated Bromination | 1-Undecanol | PBr₃ | 0-5°C | Not specified | [2] |
| Reduction of Bromo-acid | 11-Bromo-1-undecanoic acid | Borane dimethyl sulfide complex | THF, 0°C to 45°C | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 11-Bromo-1-undecanoic Acid [3]
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In a dry reaction flask, dissolve 11-bromo-1-undecanoic acid (20 mmol) in tetrahydrofuran (30 mL).
-
Slowly add a complex of dimethyl sulfide borane (2.7 mL, 28 mmol) to the solution.
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Stir the resulting reaction solution at room temperature for several hours.
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Increase the temperature and stir the reaction mixture at 45°C for about 1 hour.
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Monitor the progress of the reaction by TLC.
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Once the reaction is complete, cool the resulting reaction mixture to 0°C.
-
Quench the reaction by the addition of methanol (60 mL).
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Concentrate the resulting reaction mixture under reduced pressure.
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Dissolve the residue in ethyl acetate.
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Wash the organic layer with brine.
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Dry the organic layer with Na₂SO₄.
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Filter off the drying agent and concentrate the organic solvent under vacuum to obtain the target product.
Mandatory Visualization
References
Technical Support Center: Purification of Crude 11-Bromo-1-undecanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 11-Bromo-1-undecanol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:
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Unreacted starting materials: This can include 1-undecanol, 1,11-undecanediol, or 10-undecen-1-ol.
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Reagents from synthesis: Residual hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) may be present.
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Byproducts: Dimerization or polymerization products, as well as elimination byproducts, can form under certain reaction conditions.
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Solvents: Residual solvents from the reaction or initial work-up, such as toluene or ethyl acetate, may be present.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value |
| Appearance | White to pale yellow crystalline solid.[1] |
| Melting Point | 46-49 °C. |
| Boiling Point | 165-170 °C at 1 mmHg. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethyl acetate, dichloromethane, and chloroform.[1] |
Q3: Which purification technique is most suitable for my crude this compound?
A3: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.
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Recrystallization: This is an effective method for removing small amounts of impurities and obtaining a highly crystalline product.
-
Flash Column Chromatography: This technique is ideal for separating the target compound from impurities with different polarities. It is particularly useful when dealing with a complex mixture of byproducts.
-
Vacuum Distillation: This method is suitable for purifying the compound on a larger scale, especially for removing non-volatile impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization. | The solvent polarity is too different from the compound's polarity, or the solution is cooling too quickly. | Try a different solvent system with slightly higher polarity. Ensure slow cooling of the solution, perhaps by allowing the flask to cool to room temperature before placing it in an ice bath. |
| Poor recovery of the purified product. | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | Use a less polar solvent or a solvent mixture where the compound's solubility is significantly lower at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Consider a pre-purification step like a simple filtration through a small plug of silica gel or activated carbon treatment before recrystallization. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on the column. | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives a good separation and an Rf value of approximately 0.2-0.4 for this compound. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you started with 5% ethyl acetate in hexane, you can increase it to 10%, 20%, and so on. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel, or the column is overloaded. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent. Ensure that the amount of crude material loaded is appropriate for the column size. |
Vacuum Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling. | The heating is uneven, or there are volatile impurities present. | Ensure uniform heating with a heating mantle and vigorous stirring. A preliminary purification step to remove volatile solvents is recommended. |
| The product is decomposing. | The distillation temperature is too high. | Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. The boiling point is reported as 165-170 °C at 1 mmHg. |
| Low purity of the distilled product. | The boiling points of the impurities are too close to the product's boiling point. | Consider using a fractionating column to improve separation efficiency. A pre-purification step using column chromatography might be necessary. |
Experimental Protocols
Protocol 1: Recrystallization from Hexane/Ethyl Acetate
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add hot hexane to the solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
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Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product. A common starting point is 10-20% ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
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Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Vacuum Distillation
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Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
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Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.
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Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 1 mmHg is recommended.
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Heating: Begin heating the distillation flask gently and uniformly with a heating mantle while stirring.
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Distillation: Collect the fraction that distills at 165-170 °C.
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Cooling: Once the distillation is complete, allow the apparatus to cool down before releasing the vacuum.
Purification Workflow Diagram
Caption: General workflow for the purification of crude this compound.
References
Common side reactions in the synthesis of 11-Bromo-1-undecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 11-Bromo-1-undecanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are 1,11-undecanediol, 10-undecen-1-ol (via its acid precursor, undecylenic acid), and 11-bromoundecanoic acid.
Q2: What is the primary side reaction when synthesizing this compound from 1,11-undecanediol?
A2: The main side reaction is the formation of the dibrominated product, 1,11-dibromoundecane. Over-bromination can occur if the reaction conditions are not carefully controlled. Another potential, though less common, side reaction is the formation of an ether.
Q3: How can I minimize the formation of regioisomers during the hydrobromination of undecylenic acid to its corresponding bromo-acid precursor?
A3: The formation of 10-bromo- and 9-bromoundecanoic acids occurs via Markovnikov addition of HBr. To favor the desired anti-Markovnikov addition, the reaction should be carried out in the presence of a radical initiator, such as a peroxide.[1] It is also crucial to control the reaction temperature to prevent unwanted side reactions.
Q4: My reduction of 11-bromoundecanoic acid to this compound is incomplete. What could be the cause?
A4: Incomplete reduction is a common issue and can be attributed to several factors, including insufficient reducing agent, impure starting material, or non-optimal reaction temperature and time. The use of a borane dimethyl sulfide complex is an effective method for this reduction.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common problems during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of 1,11-dibromoundecane
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Symptom: GC-MS or NMR analysis of the crude product shows a significant peak corresponding to the dibrominated species alongside the desired monobrominated product.
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Root Cause: Excessive brominating agent or prolonged reaction time when starting from 1,11-undecanediol.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., HBr). Use of a slight excess of the diol can favor monobromination.
-
Reaction Time: Monitor the reaction progress closely using TLC or GC to stop the reaction once the starting material is consumed and before significant dibromination occurs.
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Temperature Control: Maintain a consistent and optimized reaction temperature, as higher temperatures can sometimes lead to increased side product formation.
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Problem 2: Product Mixture Contains Significant Amounts of 10-bromo- and 9-bromo Isomers
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Symptom: Analysis of 11-bromoundecanoic acid (the precursor to the target alcohol) reveals the presence of other bromo-isomers.
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Root Cause: The hydrobromination of undecylenic acid is proceeding via an ionic mechanism (Markovnikov addition) instead of the desired radical pathway (anti-Markovnikov addition).
-
Troubleshooting Steps:
-
Radical Initiator: Ensure a sufficient amount of a suitable radical initiator (e.g., benzoyl peroxide) is added to the reaction mixture.
-
Exclusion of Light and Air: For certain radical reactions, the exclusion of light and air might be necessary to prevent unwanted side reactions.
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Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents are generally preferred for radical reactions.
-
Problem 3: Unreacted 11-bromoundecanoic acid Remains After Reduction
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Symptom: TLC or LC-MS analysis of the final product shows the presence of the starting carboxylic acid.
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Root Cause: Incomplete reduction of the carboxylic acid functionality.
-
Troubleshooting Steps:
-
Purity of Starting Material: Ensure the 11-bromoundecanoic acid is of high purity, as impurities can interfere with the reducing agent.
-
Reducing Agent: Use a sufficient molar excess of a potent reducing agent suitable for carboxylic acids, such as a borane dimethyl sulfide complex.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions and for a sufficient duration at the recommended temperature to drive the reduction to completion.
-
Quantitative Data Summary
| Starting Material | Target Product | Common Side Product(s) | Typical Yield of Target Product | Notes |
| 1,11-Undecanediol | This compound | 1,11-Dibromoundecane, Ethers | Variable, dependent on conditions | Careful control of stoichiometry is crucial for selective monobromination. |
| Undecylenic Acid | 11-Bromoundecanoic Acid | 10-Bromoundecanoic acid, 9-Bromoundecanoic acid | 95-97% (with radical initiator)[2] | Yield is significantly lower without a radical initiator. |
| 11-Bromoundecanoic Acid | This compound | Unreacted starting material | High (qualitative) | Borane dimethyl sulfide complex is an effective reducing agent.[3] |
Experimental Protocols
Synthesis of this compound from 1,11-Undecanediol (Selective Monobromination)
-
Reaction Setup: A solution of 1,11-undecanediol in an appropriate solvent (e.g., toluene) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: A solution of aqueous hydrobromic acid (HBr) is added dropwise to the stirred solution. The molar ratio of diol to HBr should be optimized to favor monobromination (typically a slight excess of the diol).
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Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC or GC.
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Work-up: After cooling, the organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired monobrominated product from unreacted diol and the dibrominated side product.
Synthesis of 11-Bromoundecanoic Acid from Undecylenic Acid (Anti-Markovnikov Hydrobromination)
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Reaction Setup: Undecylenic acid is dissolved in a suitable solvent (e.g., toluene) in a reaction vessel. A radical initiator (e.g., benzoyl peroxide) is added.
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Reagent Addition: Gaseous hydrogen bromide is bubbled through the solution at a controlled rate. The reaction is typically carried out at a low temperature (e.g., 0-30°C) to control the exothermicity.[4][5]
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Reaction Conditions: The reaction is stirred for several hours until completion, as monitored by GC.
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Work-up: The reaction mixture is washed with water to remove excess HBr.
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Purification: The organic solvent is removed, and the crude 11-bromoundecanoic acid can be purified by crystallization.[4]
Reduction of 11-Bromoundecanoic Acid to this compound
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Reaction Setup: 11-Bromoundecanoic acid is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of borane dimethyl sulfide complex in THF is added dropwise to the carboxylic acid solution at 0°C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The product is extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol can be further purified by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
References
- 1. This compound | 1611-56-9 | Benchchem [benchchem.com]
- 2. EP3030543B1 - Hydrobromination method - Google Patents [patents.google.com]
- 3. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102531879A - Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Google Patents [patents.google.com]
Technical Support Center: Optimizing Substitution Reactions of 11-Bromo-1-undecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Bromo-1-undecanol. Here, you will find detailed information to optimize your reaction conditions and resolve common issues encountered during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in substitution reactions with this compound?
A1: this compound readily undergoes nucleophilic substitution with a variety of nucleophiles to introduce diverse functional groups. Commonly used nucleophiles include:
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Azides (e.g., Sodium Azide): To introduce an azido group, which can be further reduced to an amine.
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Thiols and Thiol Precursors (e.g., Thiourea, Thioacetate): To introduce a thiol group, often used for surface functionalization on gold substrates.[1]
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Amines (Primary and Secondary): For the synthesis of secondary and tertiary amino-alcohols.
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Alkoxides (e.g., Sodium Ethoxide, Sodium Phenoxide): To form ethers via the Williamson ether synthesis.[2]
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Cyanide: To introduce a nitrile group, which can be hydrolyzed to a carboxylic acid.
Q2: My reaction is showing low or no conversion of this compound. What are the likely causes?
A2: Low or no conversion can stem from several factors. Key areas to investigate include:
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Insufficiently reactive nucleophile: Ensure your nucleophile is strong enough for the reaction conditions.
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Poor solubility of reactants: this compound has a long alkyl chain and may require a suitable solvent for proper dissolution of all reactants.
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Suboptimal reaction temperature: Many substitution reactions require heating to proceed at a reasonable rate.
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Inappropriate base: For nucleophiles that require deprotonation (e.g., alcohols in Williamson ether synthesis), the choice and strength of the base are critical.
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Decomposition of reactants or products: Prolonged reaction times at high temperatures can lead to degradation.
Q3: I am observing the formation of multiple products in my reaction. What are the possible side reactions?
A3: The bifunctional nature of this compound can lead to side reactions. Common side products may arise from:
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Elimination (E2) reaction: This is a common competing pathway with SN2 substitution, especially with sterically hindered or strong bases at elevated temperatures, leading to the formation of 10-undecen-1-ol.
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Reaction at the hydroxyl group: The hydroxyl group can react with certain reagents, especially if it is deprotonated or in the presence of activating agents. This can include etherification or esterification if corresponding electrophiles are present.
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Over-alkylation of amines: When using primary or secondary amines as nucleophiles, the product can be more nucleophilic than the starting amine, leading to the formation of tertiary amines or quaternary ammonium salts.[1]
Q4: Is it necessary to protect the hydroxyl group of this compound before performing a substitution reaction?
A4: Whether to protect the hydroxyl group depends on the specific reaction conditions and the nucleophile used.
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Protection is often recommended when:
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Using strong bases that can deprotonate the hydroxyl group, potentially leading to side reactions or incompatibility with the desired reaction.
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The nucleophile or other reagents are reactive towards alcohols.
-
-
Protection may not be necessary when:
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The reaction is performed under neutral or acidic conditions.
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The nucleophile is selective for the alkyl bromide over the alcohol.
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A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group, which is stable under many substitution reaction conditions and can be selectively removed later.
Troubleshooting Guides
Low Yield in Substitution Reactions
A low yield of the desired substitution product is a frequent issue. This guide provides a systematic approach to diagnosing and resolving the problem.
Click to expand the troubleshooting guide for low yield.
Problem: Low yield of the desired substitution product.
Initial Checks:
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Confirm the identity and purity of starting materials: Verify the purity of this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can inhibit the reaction or lead to side products.
-
Ensure accurate stoichiometry: Double-check the molar ratios of your reactants. An excess of the nucleophile is often used to drive the reaction to completion.
Troubleshooting Steps:
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. - Increase reaction temperature: Gradually increase the temperature, but be mindful of potential side reactions like elimination. - Use a more polar aprotic solvent: Solvents like DMF or DMSO can accelerate SN2 reactions. |
| Side Reactions (e.g., Elimination) | - Use a less sterically hindered or a weaker base: Strong, bulky bases favor elimination. - Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. |
| Poor Solubility | - Select a more appropriate solvent: Ensure all reactants are soluble at the reaction temperature. A co-solvent system might be necessary. - Consider a phase-transfer catalyst: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using an inorganic salt as a nucleophile), a phase-transfer catalyst like a quaternary ammonium salt can significantly improve the reaction rate. |
| Degradation of Reactants or Products | - Reduce reaction time and/or temperature: If the product is unstable under the reaction conditions, optimization is key. - Work-up the reaction promptly upon completion. |
Logical Troubleshooting Workflow:
Data Presentation: Comparison of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the substitution of this compound with various nucleophiles. Please note that yields can vary based on the specific experimental setup and scale.
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) | Citation |
| Sodium Azide (NaN₃) | 11-Azido-1-undecanol | DMSO | - | 25 | 24 | 88 | [3] |
| Thiourea | 11-Mercapto-1-undecanol | Ethanol | NaOH (for hydrolysis) | 80 | 24 | High (not specified) | [1] |
| Diethylamine | 11-(Diethylamino)-1-undecanol | Acetonitrile | Et₃N | RT | - | Good (not specified) | |
| Sodium Ethoxide | 11-Ethoxy-1-undecanol | Ethanol | - | Reflux | - | 50-95 (general) | [4] |
| Sodium Phenoxide | 11-Phenoxy-1-undecanol | DMF | - | 80-100 | - | Good (not specified) |
Experimental Protocols
Here are detailed methodologies for key substitution reactions of this compound.
Synthesis of 11-Azido-1-undecanol
This protocol describes the substitution of the bromine atom with an azide group.
Click to expand the protocol for azidation.
Materials:
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This compound
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Sodium azide (NaN₃)
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Dimethyl sulfoxide (DMSO)
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Diethyl ether
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMSO.
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To this solution, add a solution of this compound (1.0 equivalent) in DMSO.
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Stir the reaction mixture at room temperature for 24 hours.[3]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, add deionized water to the reaction mixture.
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Extract the aqueous layer with diethyl ether (3 times).[3]
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase under reduced pressure to obtain the product, 11-azido-1-undecanol.[3]
Workflow Diagram:
Synthesis of 11-Mercapto-1-undecanol
This two-step protocol involves the formation of an isothiouronium salt followed by hydrolysis.[1]
Click to expand the protocol for thiol synthesis.
Materials:
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This compound
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Thiourea
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Ethanol
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Sodium hydroxide (NaOH)
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Deionized water
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Hydrochloric acid (HCl) (for neutralization)
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Ethyl acetate
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Brine
Procedure:
Step 1: Formation of Isothiouronium Salt
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In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol.
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Reflux the mixture at approximately 80°C for 24 hours under an inert atmosphere (e.g., nitrogen).[1]
Step 2: Hydrolysis
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After 24 hours, cool the reaction mixture to room temperature.
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Add a solution of sodium hydroxide (3.0 eq.) in deionized water.
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Heat the mixture to reflux for an additional 2-4 hours.[1]
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Cool the reaction mixture and neutralize with HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography.
Workflow Diagram:
Logical relationship for protection and deprotection strategy.
References
How to avoid the formation of impurities in 11-Bromo-1-undecanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of impurities in reactions involving 11-Bromo-1-undecanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in reactions with this compound?
A1: Due to its bifunctional nature, this compound is susceptible to several side reactions that can lead to impurities. The most common impurities include:
-
11,11'-Oxybis(undecan-1-ol): A symmetrical ether formed through the self-condensation (dimerization) of two molecules of this compound.[1]
-
11-Bromoundecanal: The aldehyde resulting from the partial oxidation of the primary alcohol.
-
11-Bromoundecanoic acid: The carboxylic acid resulting from the complete oxidation of the primary alcohol.[2]
-
Elimination byproducts: Formation of undec-10-en-1-ol via an E2 elimination mechanism, particularly under strongly basic conditions.
Q2: How can I minimize the formation of the symmetrical ether dimer, 11,11'-Oxybis(undecan-1-ol)?
A2: The formation of this ether impurity is a common issue, particularly in reactions requiring basic conditions, such as the Williamson ether synthesis.[1] To minimize its formation, consider the following strategies:
-
Choice of Base: Use a milder base when possible. For instance, instead of strong bases like sodium hydride (NaH), consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective for aryl ether synthesis and can reduce the rate of self-condensation.[3]
-
Reaction Temperature: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Higher temperatures can favor the undesired dimerization.
-
Slow Addition: Add the base or the this compound slowly to the reaction mixture to maintain a low instantaneous concentration of the alkoxide, which is the reactive species for dimerization.
-
Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction of the alkoxide with the desired electrophile in a biphasic system, potentially reducing the likelihood of self-condensation in the aqueous or solid phase.[1][4]
Q3: What are the best practices for performing an esterification reaction with this compound to avoid impurities?
A3: Esterification of the hydroxyl group is a common transformation. To ensure high purity of the desired ester, the following points should be considered:
-
Catalyst Selection: A variety of catalysts can be used, including homogeneous acids (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous catalysts (e.g., ion-exchange resins, zeolites).[5] For sensitive substrates, milder methods like carbodiimide-mediated coupling (e.g., using EDC with a catalytic amount of DMAP) are recommended to avoid side reactions.[2]
-
Water Removal: Esterification is an equilibrium reaction. To drive the reaction towards the product and minimize the reverse hydrolysis reaction, it is crucial to remove the water formed during the reaction. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.
-
Protecting Groups: If the bromo- functionality is not desired in the final product or if it can interfere with the esterification conditions, consider using a protecting group for the bromine atom. However, for most standard esterifications, this is not necessary.
Q4: How can I control the oxidation of this compound to obtain either the aldehyde or the carboxylic acid selectively?
A4: The oxidation of the primary alcohol can yield either the aldehyde (11-bromoundecanal) or the carboxylic acid (11-bromoundecanoic acid), depending on the chosen oxidant and reaction conditions.[2]
-
To obtain the aldehyde (11-Bromoundecanal): Use mild and controlled oxidizing agents. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), is a highly effective method for stopping the oxidation at the aldehyde stage.[6][7][8]
-
To obtain the carboxylic acid (11-Bromoundecanoic acid): Stronger oxidizing agents are required. The Jones oxidation, which uses a solution of chromium trioxide in sulfuric acid and acetone, is a classic method for oxidizing primary alcohols to carboxylic acids.[9][10][11] However, due to the toxicity of chromium compounds, alternative methods are often preferred.
Troubleshooting Guides
Issue 1: Formation of a Significant Amount of Symmetrical Ether Dimer
| Potential Cause | Troubleshooting Step | Rationale |
| Strongly basic reaction conditions | Use a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of NaH). | Reduces the concentration of the highly reactive alkoxide, minimizing self-condensation.[3] |
| High reaction temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Favors the desired reaction pathway over the higher activation energy pathway of dimerization. |
| High concentration of alkoxide | Add the base or this compound dropwise to the reaction mixture. | Keeps the instantaneous concentration of the reactive alkoxide low. |
| Homogeneous reaction conditions | Consider using a phase transfer catalyst (PTC) in a biphasic system. | The PTC facilitates the transfer of the alkoxide to the organic phase for the desired reaction, potentially suppressing dimerization in the aqueous or solid phase.[1][4] |
Issue 2: Incomplete Esterification or Presence of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Equilibrium not shifted towards products | Ensure efficient removal of water using a Dean-Stark apparatus or a dehydrating agent. | Le Chatelier's principle: removing a product (water) drives the equilibrium towards the formation of the ester. |
| Insufficient catalyst activity | Increase the catalyst loading or switch to a more active catalyst. For acid-catalyzed reactions, ensure the catalyst is not deactivated. | A higher concentration of active catalyst sites increases the reaction rate. |
| Steric hindrance | If reacting with a bulky carboxylic acid, consider using a more potent coupling agent (e.g., DCC, EDC/DMAP). | Overcomes the steric barrier to ester formation.[2] |
Issue 3: Over-oxidation to Carboxylic Acid when Aldehyde is the Target
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidizing agent is too strong | Use a milder oxidizing agent specifically designed for aldehyde synthesis, such as the Swern oxidation system. | Swern oxidation conditions are carefully controlled at low temperatures to prevent over-oxidation.[6][7][8] |
| Reaction temperature is too high | Maintain strict temperature control, especially for exothermic oxidation reactions. | Higher temperatures can provide the activation energy for the aldehyde to be further oxidized to the carboxylic acid. |
| Presence of water in the reaction mixture | Ensure anhydrous reaction conditions when using reagents that can further oxidize aldehydes in the presence of water. | Some oxidizing agents, in the presence of water, can hydrate the aldehyde to a gem-diol, which is more easily oxidized. |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound to 11-Bromoundecanal
This protocol is a general guideline for a Swern oxidation.[6][7][8]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Activation: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Oxidation: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO mixture. Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 11-bromoundecanal.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common impurity formation pathways from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1611-56-9 | Benchchem [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. Jones Oxidation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting guide for self-assembled monolayer formation with thiol-derivatized 11-Bromo-1-undecanol
This guide provides troubleshooting advice and frequently asked questions for researchers using thiol-derivatized 11-Bromo-1-undecanol for the formation of self-assembled monolayers (SAMs), particularly on gold substrates.
Frequently Asked Questions (FAQs)
Q1: What is thiol-derivatized this compound and why is it used?
Thiol-derivatized this compound is a bifunctional organic molecule. It features a thiol (-SH) headgroup that has a strong affinity for noble metal surfaces like gold, forming a stable, covalent-like bond.[1] The other end of the 11-carbon alkyl chain is terminated with a bromine (-Br) atom. This bromo-group serves as a versatile chemical handle for subsequent surface modification reactions, such as nucleophilic substitutions, allowing for the covalent attachment of other molecules to the surface.
Q2: What is the general principle of SAM formation with this molecule?
The formation of a SAM is a spontaneous process where the thiol headgroups chemisorb onto the gold substrate.[2][3] The alkyl chains then align and pack closely due to van der Waals interactions, forming a dense, ordered monolayer. This process is typically carried out by immersing a clean gold substrate into a dilute solution of the thiol.[2][4][5]
Q3: What is a standard starting protocol for forming a SAM with this molecule?
A common starting point involves immersing a freshly cleaned gold substrate into a 1 mM solution of the thiol in high-purity, anhydrous ethanol for 18-24 hours at room temperature in a clean, controlled environment.[1][4] After incubation, the substrate is thoroughly rinsed with fresh solvent to remove non-chemisorbed molecules and dried under a stream of inert gas like nitrogen or argon.[2][5]
Troubleshooting Guide
Issue 1: Incomplete or No Monolayer Formation
Possible Causes:
-
Contaminated Gold Substrate: Organic residues or other impurities on the gold surface can block binding sites for the thiol molecules.[6][7]
-
Oxidized Thiol: The thiol (-SH) group may have oxidized to form disulfides (S-S), which are less reactive towards the gold surface. This can happen during storage or in solution if oxygen is present.
-
Impure or Wet Solvent: Water or other impurities in the solvent can interfere with the self-assembly process.[6] Ethanol is the most common solvent, and its purity is crucial.[1][2]
-
Degraded Molecule: The this compound derivative itself may have degraded. The bromo-terminus can be susceptible to degradation or reaction over long-term storage.
Troubleshooting Steps:
-
Verify Substrate Cleanliness: Implement a rigorous cleaning protocol. Piranha solution (e.g., 3:1 H₂SO₄:H₂O₂) or UV-Ozone treatment are highly effective. Always use substrates immediately after cleaning and drying.[4][6]
-
Use Fresh Thiol: Whenever possible, use a fresh batch of the thiol. If oxidation is suspected, consider working in an oxygen-minimized environment by purging the solvent and reaction vessel with an inert gas (N₂ or Ar).[4][5]
-
Ensure Solvent Quality: Use anhydrous, 200-proof, high-purity ethanol.[4][5]
-
Characterize Starting Material: If problems persist, verify the integrity of the thiol-derivatized this compound using techniques like NMR or mass spectrometry.
Issue 2: Disordered or Poorly Packed Monolayer
Possible Causes:
-
Suboptimal Incubation Time: While initial adsorption is fast, the ordering and packing of the alkyl chains into a dense monolayer takes several hours.[1]
-
Incorrect Thiol Concentration: A concentration that is too low may result in incomplete coverage, while a concentration that is too high can sometimes lead to the formation of a disordered layer.[1][8]
-
Inappropriate Solvent: The choice of solvent can significantly impact the final structure of the SAM.[2][9]
-
Surface Roughness: A rough or uneven gold substrate will prevent the formation of a well-ordered monolayer.
Troubleshooting Steps:
-
Optimize Incubation Time: Ensure an incubation period of at least 18-24 hours to allow for molecular rearrangement and optimal packing.[4]
-
Vary Thiol Concentration: Test a range of concentrations (e.g., 0.1 mM, 1 mM, 5 mM) to determine the optimal condition for your specific substrate and application.
-
Evaluate Solvent Choice: While ethanol is standard, some studies show that mixed solvents (e.g., ethanol/water) can improve packing density for certain thiols.[8][9] However, be mindful of the solubility of your specific molecule.
-
Check Substrate Quality: Use high-quality, smooth gold substrates (e.g., template-stripped gold or gold evaporated on a smooth silicon wafer with a chromium or titanium adhesion layer).
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes:
-
Environmental Contamination: Airborne contaminants, especially siloxanes from PDMS or iodine, can readily adsorb to gold surfaces and disrupt SAM formation.[4][5]
-
Variability in Solution Preparation: Inconsistent concentrations or solution freshness can lead to different outcomes.
-
Inconsistent Rinsing/Drying: An inadequate rinsing step may leave physisorbed molecules on the surface, while a harsh drying step could damage the monolayer.
Troubleshooting Steps:
-
Maintain a Clean Workspace: Dedicate glassware for SAM preparation. Avoid working in labs where silanes or PDMS are frequently used.[4][5]
-
Standardize Protocols: Prepare fresh thiol solutions for each experiment. Use calibrated pipettes and follow a standardized, documented procedure for every step.[4]
-
Optimize Post-Formation Steps: After incubation, rinse the substrate gently but thoroughly with fresh, high-purity solvent.[2] Dry with a gentle stream of filtered nitrogen or argon.
Summary of Experimental Parameters
| Parameter | Typical Value | Potential Issues | Troubleshooting Action |
| Thiol Concentration | 0.5 - 5 mM | Too low: sparse coverage. Too high: disordered layers, multilayer formation. | Titrate concentration (e.g., 0.1, 1, 5 mM). |
| Solvent | Anhydrous Ethanol | Contamination with water or other impurities. Poor solubility. | Use 200-proof, high-purity solvent.[4] Consider other solvents if solubility is an issue.[2] |
| Incubation Time | 18 - 24 hours | Too short: incomplete ordering. Too long: potential for side reactions of the bromo-group. | Perform a time-course study (e.g., 2, 8, 18, 24, 48 hrs).[4] |
| Temperature | Room Temperature | Fluctuations can disrupt ordering. | Maintain a stable, controlled temperature during incubation. |
| Substrate | Au on Si/Glass | Roughness, contamination. | Use smooth substrates; implement rigorous cleaning (Piranha/UV-Ozone).[4][6] |
Experimental Protocols
Protocol 1: Standard SAM Formation on Gold
-
Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse copiously with deionized water, followed by a rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen or argon gas. Use immediately.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of thiol-derivatized this compound in anhydrous, 200-proof ethanol.[4]
-
Place the solution in a clean glass container. To minimize oxidation, the solution and container headspace can be purged with nitrogen.
-
-
Incubation:
-
Fully immerse the clean, dry gold substrate into the thiol solution.
-
Seal the container to prevent solvent evaporation and contamination.[4]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the surface thoroughly with fresh absolute ethanol to remove any physisorbed molecules.[2]
-
Dry the substrate again with a gentle stream of nitrogen or argon.
-
Store in a clean, dry environment (like a desiccator) until characterization or use.
-
Protocol 2: Quality Assessment by Contact Angle Goniometry
-
Purpose: To assess the hydrophobicity and packing of the monolayer. A well-formed SAM of an alkylthiol should exhibit a hydrophobic character.
-
Procedure:
-
Place a droplet (typically 1-5 µL) of high-purity deionized water onto the SAM-coated surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Take measurements at multiple points on the surface to ensure uniformity.
-
-
Expected Result: A well-ordered monolayer of this compound thiol should yield a static water contact angle indicative of a hydrophobic, well-packed surface. While less hydrophobic than a methyl-terminated SAM, it should be significantly higher than that of a bare gold surface.
Visual Workflows
Caption: Experimental workflow for SAM formation and characterization.
Caption: Decision tree for troubleshooting common SAM formation issues.
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. interchim.fr [interchim.fr]
- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. nano.caltech.edu [nano.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Stability and storage conditions for 11-Bromo-1-undecanol
This technical support guide provides essential information on the stability and storage of 11-Bromo-1-undecanol to assist researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: The compound has changed in appearance (e.g., color change, clumping).
-
Question: My this compound, which is typically a white to beige powder, has developed a yellowish or orange tint. What could be the cause?
-
Answer: A color change may indicate degradation or the presence of impurities. This can be caused by exposure to light, air (oxidation), or moisture. It is crucial to store the compound in a tightly sealed container in a dark and dry place.[1][2] If you observe a significant color change, it is advisable to verify the purity of the compound before use.
-
-
Question: The powder has become clumpy or appears moist. Is it still usable?
-
Answer: Clumping suggests moisture absorption. This compound should be stored in a dry environment and protected from moisture.[1] While some clumping might not affect its chemical properties for certain applications, for sensitive experiments, it is best to use a fresh, dry sample. You may consider drying the material under vacuum if you suspect moisture absorption, but this should be done with caution.
-
Issue: Inconsistent experimental results.
-
Question: I am observing variability in my reaction outcomes when using this compound from different batches or that has been stored for a long time. Why might this be happening?
-
Answer: Inconsistent results can stem from the degradation of the compound. This compound is stable for at least two years if stored correctly at +4°C.[1] However, improper storage, such as at room temperature or with exposure to light and moisture, can lead to degradation.[1][2] The terminal hydroxyl and bromo groups are reactive and can participate in unintended side reactions over time if not stored properly.[3] Always ensure you are using a sample that has been stored under the recommended conditions. Purity can be checked via techniques like ¹H-NMR.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What are the optimal storage conditions for this compound?
-
Answer: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light and moisture, at a temperature of +4°C or in a range of 0-10°C.[1][4] Some sources also suggest room temperature for sealed, dry storage.[2] For short-term storage, +4°C is also suitable.[1]
-
-
Question: Is this compound sensitive to light or air?
-
Question: What is the shelf life of this compound?
-
Answer: When stored under the recommended conditions of +4°C, it is stable for at least two years after receipt.[1]
-
-
Question: What are the signs of degradation?
-
Answer: Visual indicators of degradation can include a change in color from white/beige to yellowish or orange, and a change in physical form such as clumping due to moisture absorption.[1][6] For a more definitive assessment, analytical methods such as melting point determination or spectroscopic analysis should be employed.
-
-
Question: What materials are incompatible with this compound?
-
Answer: It is incompatible with strong oxidizing agents.[5] Contact with such materials should be avoided.
-
-
Question: What are the hazardous decomposition products of this compound?
-
Answer: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen halides.[5]
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Appearance | White to beige powder or crystals. | [1][4][6] |
| Long-Term Storage | +4°C or 0-10°C. Keep in a dark, dry, and sealed container. | [1][2][4] |
| Short-Term Storage | +4°C | [1] |
| Stability | Stable for at least 2 years at +4°C. | [1] |
| Melting Point | 45-49 °C | [1][2][4] |
| Boiling Point | 165-170 °C at 1 mmHg | [1][2][4] |
| Solubility | Soluble in chloroform. Insoluble in water. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Experimental Protocols
Protocol: Purity Assessment by Melting Point Determination
-
Objective: To determine the melting point of a stored sample of this compound and compare it to the reference range to assess purity.
-
Materials: Melting point apparatus, capillary tubes, stored sample of this compound, reference standard (optional).
-
Procedure:
-
Ensure the sample is dry. If moisture is suspected, dry a small amount under vacuum.
-
Load a small amount of the powdered sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.
-
-
Interpretation: A broad melting point range or a melting point that is significantly lower than the literature value (45-49 °C) may indicate the presence of impurities or degradation.[1][2][4]
Protocol: Assessment of Degradation by ¹H-NMR Spectroscopy
-
Objective: To identify the presence of degradation products in a sample of this compound using ¹H-NMR.
-
Materials: NMR spectrometer, deuterated chloroform (CDCl₃), NMR tubes, the sample of this compound.
-
Procedure:
-
Dissolve a small amount of the this compound sample in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
-
Interpretation: Compare the obtained spectrum with a reference spectrum of pure this compound. The appearance of new signals or changes in the integration of existing signals could indicate degradation or the presence of impurities. The bifunctional nature of the molecule, with a hydroxyl group and a C-Br bond, makes it susceptible to various reactions, which would result in characteristic changes in the NMR spectrum.[3]
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
References
- 1. This compound - CAS-Number 1611-56-9 - Order from Chemodex [chemodex.com]
- 2. This compound | 1611-56-9 [chemicalbook.com]
- 3. This compound | 1611-56-9 | Benchchem [benchchem.com]
- 4. Cas 1611-56-9,this compound | lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 1611-56-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Scaling Up the Synthesis of 11-Bromo-1-undecanol for Industrial Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the industrial-scale synthesis of 11-bromo-1-undecanol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of common synthetic routes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound at an industrial scale.
Synthesis Route 1: From 1,11-Undecanediol
Q1: Low Conversion of 1,11-Undecanediol to this compound
A1: Low conversion is a common issue when scaling up the monobromination of 1,11-undecanediol. Here are several potential causes and troubleshooting steps:
-
Insufficient Acid Catalyst/Dehydrating Agent: Inadequate amounts of a strong acid catalyst (e.g., H₂SO₄) or a dehydrating agent can lead to incomplete protonation of the hydroxyl group, which is a necessary step for nucleophilic substitution by the bromide ion.
-
Solution: Gradually increase the molar ratio of the acid catalyst. Ensure your dehydrating agent is active and used in sufficient quantity.
-
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized temperature and concentration gradients, resulting in incomplete reactions.
-
Solution: Optimize the stirring speed and ensure the reactor is equipped with appropriate baffles for efficient mixing.
-
-
Water Content: The presence of water can hinder the reaction by competing with the bromide ion as a nucleophile and by deactivating the acid catalyst.
-
Solution: Use anhydrous starting materials and solvents. Consider the use of a Dean-Stark apparatus to remove water azeotropically during the reaction.
-
Q2: Formation of 1,11-Dibromoundecane as a Major Byproduct
A2: The formation of the dibrominated byproduct is a significant challenge in the selective monobromination of 1,11-undecanediol.
-
Excess Brominating Agent: Using a large excess of the brominating agent (e.g., HBr) will inevitably lead to the bromination of both hydroxyl groups.
-
Solution: Carefully control the stoichiometry of the brominating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided. Consider slow, controlled addition of the brominating agent.
-
-
High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can promote the second bromination.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, HPLC) and stop the reaction once the desired level of conversion of the starting material is achieved, without significant formation of the dibrominated product.
-
Q3: Ether Formation as a Side Reaction
A3: Under acidic conditions and at elevated temperatures, intermolecular dehydration of the alcohol can occur, leading to the formation of ethers.
-
High Temperatures: This side reaction is more prevalent at higher temperatures.
-
Solution: Maintain a controlled and optimized reaction temperature.[1]
-
-
Concentrated Acid: High concentrations of the acid catalyst can promote ether formation.
-
Solution: Use the minimum effective amount of the acid catalyst.
-
Synthesis Route 2: From Undec-10-en-1-ol (Anti-Markovnikov Hydrobromination)
Q1: Formation of the Markovnikov Addition Product (10-Bromo-1-undecanol)
A1: The goal of this route is the anti-Markovnikov addition of HBr. The formation of the Markovnikov isomer indicates an issue with the radical reaction pathway.
-
Ineffective Radical Initiator: The peroxide or other radical initiator may be old, decomposed, or used in an insufficient amount.
-
Solution: Use a fresh, high-quality radical initiator. Ensure it is added at the appropriate stage of the reaction and in the correct stoichiometric amount.
-
-
Presence of Radical Scavengers: Impurities in the starting material or solvent can act as radical scavengers, inhibiting the desired anti-Markovnikov pathway.
-
Solution: Use purified starting materials and solvents. Ensure the reaction is performed under an inert atmosphere to prevent oxygen from interfering with the radical chain reaction.
-
Q2: Low Yield of this compound
A2: Low yields in this reaction can be attributed to several factors.
-
Suboptimal HBr Concentration: The concentration of hydrogen bromide is crucial for the reaction to proceed efficiently.
-
Solution: Ensure a sufficient and continuous supply of HBr to the reaction mixture. In some industrial setups, bubbling HBr gas through the solution is employed.
-
-
Inefficient Initiation: The radical chain reaction may not be initiating effectively.
-
Solution: Besides ensuring the quality of the radical initiator, consider photochemical initiation (UV light) as an alternative or supplementary method to thermal initiation.
-
Synthesis Route 3: From 11-Bromoundecanoic Acid (Reduction)
Q1: Incomplete Reduction of the Carboxylic Acid
A1: The reduction of a carboxylic acid to an alcohol requires a potent reducing agent.
-
Insufficient Reducing Agent: Not using enough of the reducing agent (e.g., borane complexes) will result in incomplete conversion.
-
Solution: Use a molar excess of the reducing agent. The exact excess will depend on the specific agent and the scale of the reaction.
-
-
Decomposition of the Reducing Agent: Borane complexes can be sensitive to moisture and acidic conditions.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere. Ensure the 11-bromoundecanoic acid is fully dissolved before adding the reducing agent.
-
Q2: Difficulties in Product Isolation and Purification
A2: The workup of reduction reactions can be challenging.
-
Emulsion Formation during Quenching: Quenching the reaction with water or acid can lead to the formation of stable emulsions, making extraction difficult.
-
Solution: Add the quenching agent slowly and with vigorous stirring. The addition of a saturated salt solution (brine) can help to break up emulsions.
-
-
Boron-Containing Byproducts: The workup can result in boron-containing residues that are difficult to remove.
-
Solution: An acidic workup followed by multiple extractions is typically required. In some cases, a distillation of the crude product may be necessary to separate it from non-volatile impurities.
-
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Route 1: From 1,11-Undecanediol | Route 2: From Undec-10-en-1-ol | Route 3: From 11-Bromoundecanoic Acid |
| Starting Material | 1,11-Undecanediol | Undec-10-en-1-ol | 11-Bromoundecanoic Acid |
| Key Reagents | HBr, H₂SO₄ | HBr, Radical Initiator (e.g., Peroxide) | Borane-dimethyl sulfide complex |
| Typical Yield | 70-85% | 80-95% | >95% |
| Purity (after purification) | >98% | >98% | >99% |
| Key Advantages | Readily available starting material. | High regioselectivity. | High yield and purity. |
| Key Disadvantages | Formation of dibrominated byproduct. | Potential for Markovnikov side product. | Cost and handling of reducing agents. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,11-Undecanediol
-
Charging the Reactor: Charge a suitable glass-lined reactor with 1,11-undecanediol and a solvent such as toluene.
-
Catalyst Addition: Under controlled agitation, slowly add a catalytic amount of concentrated sulfuric acid.
-
HBr Addition: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and begin the slow, subsurface addition of hydrobromic acid (as a gas or concentrated aqueous solution).
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to track the disappearance of the starting material and the formation of the product and the dibrominated byproduct.
-
Workup: Once the desired conversion is reached, cool the reaction mixture. Wash the organic phase with water, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional vacuum distillation or recrystallization from a suitable solvent system.
Protocol 2: Synthesis of this compound from Undec-10-en-1-ol
-
Reactor Setup: In a reactor equipped for photochemical reactions (if applicable) and gas inlet, dissolve undec-10-en-1-ol in a suitable solvent (e.g., hexane).
-
Initiator Addition: Add a radical initiator, such as benzoyl peroxide.
-
HBr Addition: While maintaining the reaction temperature, bubble hydrogen bromide gas through the solution. If using photochemical initiation, turn on the UV lamp.
-
Reaction Monitoring: Monitor the reaction by GC to follow the consumption of the starting material.
-
Workup: After the reaction is complete, purge the system with an inert gas to remove any excess HBr. Wash the organic solution with a dilute base and then with water.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 3: Synthesis of this compound from 11-Bromoundecanoic Acid
-
Dissolution: In a dry, inert atmosphere reactor, dissolve 11-bromoundecanoic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF).[2]
-
Reducing Agent Addition: Cool the solution to 0-5°C and slowly add a solution of a borane complex (e.g., borane-dimethyl sulfide complex) while maintaining the temperature.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by thin-layer chromatography (TLC) or HPLC. The reaction mixture may be gently heated to 45°C for about an hour to ensure completion.[2]
-
Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess reducing agent.[2]
-
Workup: Remove the solvents under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.[2]
-
Purification: Dry the organic layer, filter, and concentrate to obtain the crude product.[2] Further purification can be achieved by column chromatography or distillation.
Mandatory Visualization
Caption: Comparative workflow of the main industrial synthesis routes for this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Efficient 11-Bromo-1-undecanol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for reactions involving 11-Bromo-1-undecanol.
Section 1: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers from this compound. This section provides frequently asked questions, troubleshooting guidance, and detailed experimental protocols.
Frequently Asked questions (FAQs)
Q1: What are the most common catalysts for the Williamson ether synthesis using this compound?
A1: The Williamson ether synthesis is an SN2 reaction that requires the deprotonation of the alcohol to form a more nucleophilic alkoxide.[1][2] Therefore, strong bases are typically used as catalysts or reagents. Common choices include sodium hydride (NaH), potassium hydride (KH), and sodium hydroxide (NaOH).[1][3] In many cases, a phase transfer catalyst (PTC) is also employed to facilitate the reaction between the aqueous and organic phases.[4]
Q2: Why is a phase transfer catalyst (PTC) often recommended for this reaction?
A2: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to transport the alkoxide ion from the aqueous phase (or solid phase) to the organic phase where the this compound is dissolved.[4] This increases the reaction rate and overall efficiency, often leading to higher yields and milder reaction conditions.[5]
Q3: What are the primary competing reactions in the Williamson ether synthesis with this compound?
A3: The main competing reaction is the E2 elimination, which is favored by sterically hindered substrates and strong, bulky bases.[1][2] Since this compound is a primary alcohol and the bromine is on a primary carbon, the SN2 reaction is generally favored. However, using a bulky alkoxide as the nucleophile could increase the likelihood of elimination.
Troubleshooting Guide
Q: My Williamson ether synthesis with this compound is giving a low yield. What are the potential causes and solutions?
A: Low yields in this reaction can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Incomplete Deprotonation: The hydroxyl group of this compound must be fully deprotonated to form the reactive alkoxide.
-
Solution: Ensure you are using a sufficiently strong base (e.g., NaH, KH) and that your solvent is anhydrous. Traces of water can quench the base.
-
-
Poor Phase Transfer: If you are using a two-phase system (e.g., aqueous NaOH and an organic solvent), the alkoxide may not be effectively transferred to the organic phase.
-
Solution: Add a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the alkoxide.
-
-
Side Reactions (Elimination): Although less likely with a primary halide, elimination can still occur, especially at higher temperatures.
-
Solution: Maintain a moderate reaction temperature. If you suspect elimination is an issue, consider using a less sterically hindered base if applicable to your specific synthesis.
-
-
Reaction Time and Temperature: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, you may need to increase the temperature or extend the reaction time.[3]
-
-
Purity of Reagents: Impurities in this compound or the alkylating agent can interfere with the reaction.
-
Solution: Ensure all reagents are of high purity and that solvents are appropriately dried.
-
Data Presentation: Catalyst and Condition Comparison for Ether Synthesis
| Catalyst/Base | Phase Transfer Catalyst (PTC) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH | Tetrabutylammonium Bromide (TBAB) | Ethanol/Water | Reflux (approx. 78°C) | 1 | Moderate to High | [4] |
| NaH | None | THF (anhydrous) | Room Temp to Reflux | 1-8 | High | [1] |
| KOH | None | DMSO | Room Temp | 1-8 | High | [1] |
Experimental Protocol: Williamson Ether Synthesis using Phase Transfer Catalysis
This protocol is a general guideline for the synthesis of an ether from this compound and a phenol using a phase transfer catalyst.
Materials:
-
This compound
-
Phenol (or desired alcohol/phenol)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Ethanol
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1 equivalent) and the desired phenol (1.1 equivalents) in ethanol.
-
Base Addition: While stirring, add a solution of sodium hydroxide (1.5 equivalents) in water.
-
PTC Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 5 mol%) to the mixture.[4]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-3 hours. Monitor the reaction progress by TLC.[3]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and water to partition the product into the organic layer. Separate the layers and extract the aqueous layer with diethyl ether twice more.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis of this compound.
Section 2: Oxidation to 11-Bromo-1-undecanoic Acid
The primary alcohol group of this compound can be oxidized to a carboxylic acid, 11-Bromo-1-undecanoic acid, a valuable bifunctional molecule. This section details the catalysts and procedures for this transformation.
Frequently Asked questions (FAQs)
Q1: What are the recommended catalysts for oxidizing this compound to 11-Bromo-1-undecanoic acid?
A1: A common and effective method for this oxidation is the Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid and acetone.[6] Another modern and greener alternative is using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant like sodium hypochlorite (bleach) or Oxone®.[7][8]
Q2: Are there any significant side products to be aware of during this oxidation?
A2: Over-oxidation is generally not a concern when starting with a primary alcohol and aiming for a carboxylic acid with strong oxidizing agents. However, with milder conditions or incomplete reactions, the corresponding aldehyde, 11-bromo-1-undecanal, can be an intermediate and a potential impurity.[9]
Troubleshooting Guide
Q: My oxidation of this compound is incomplete. What should I do?
A: Incomplete oxidation can be due to several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.
-
Solution: For Jones oxidation, the orange color of Cr(VI) should persist, indicating an excess of the reagent. If the solution turns green immediately, more Jones reagent is needed.
-
-
Catalyst Deactivation (TEMPO): The TEMPO catalyst can become deactivated.
-
Solution: Ensure the pH and temperature are within the optimal range for the specific TEMPO-based system you are using.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: While many oxidations are run at or below room temperature to control exotherms, a slight increase in temperature might be necessary. Monitor the reaction carefully to avoid side reactions.
-
-
Poor Solubility: The substrate may not be fully dissolved, limiting its contact with the catalyst.[10]
-
Solution: Choose a solvent system in which both the substrate and the catalyst are sufficiently soluble. For long-chain alcohols, co-solvents may be necessary.[10]
-
Data Presentation: Catalyst Comparison for Oxidation to Carboxylic Acid
| Catalyst System | Co-oxidant | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Jones Reagent (CrO₃/H₂SO₄) | N/A | Acetone | 0 - Room Temp | 1-2 h | High | [6] |
| TEMPO | NaOCl | Dichloromethane/Water | 0 - Room Temp | 1-3 h | High | [8] |
| TEMPO | Oxone® | Dichloromethane | Room Temp | 12 h | Moderate to High | [7] |
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol provides a general procedure for the oxidation of this compound to 11-Bromo-1-undecanoic acid using TEMPO and bleach.
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite solution (household bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1 equivalent) in dichloromethane. Add an aqueous solution of sodium bicarbonate and a catalytic amount of potassium bromide.
-
Catalyst Addition: Add a catalytic amount of TEMPO (e.g., 1-5 mol%).
-
Oxidant Addition: Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while stirring vigorously. Maintain the temperature below 20°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Workup: Separate the layers. Acidify the aqueous layer with HCl to a pH of approximately 2-3 and extract with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 11-Bromo-1-undecanoic acid.
-
Purification: The crude product can be further purified by recrystallization.
Visualization: Troubleshooting Logic for Alcohol Oxidation
Caption: Troubleshooting Decision Tree for Low Yield in Alcohol Oxidation.
Section 3: Catalytic Amination
The bromine atom in this compound is susceptible to nucleophilic substitution by amines. This section covers catalytic methods for this transformation.
Frequently Asked questions (FAQs)
Q1: What types of catalysts are effective for the amination of this compound?
A1: The amination of alkyl halides can be achieved through various catalytic methods. For direct substitution, phase transfer catalysis can be employed.[5] Alternatively, reductive amination of the corresponding aldehyde (11-bromo-1-undecanal) is a powerful method.[11][12] Catalysts for reductive amination include nickel-based systems, such as nickel nanoparticles, and noble metal catalysts like palladium and rhodium.[11][13]
Q2: What is the difference between direct amination and reductive amination in this context?
A2: Direct amination involves the direct substitution of the bromine atom by an amine nucleophile. Reductive amination is a two-step process (often performed in one pot) where the alcohol is first oxidized to an aldehyde, which then reacts with an amine to form an imine that is subsequently reduced to the final amine.[14][15]
Q3: What are the challenges in the catalytic amination of a haloalcohol like this compound?
A3: A key challenge is chemoselectivity. The catalyst should promote the desired amination reaction without reacting with the hydroxyl group or causing dehalogenation. Catalyst poisoning by the starting material or product can also be an issue.[16]
Troubleshooting Guide
Q: I am attempting a reductive amination and observing low conversion. What should I investigate?
A: Low conversion in reductive amination can be due to several factors:
-
Inefficient Imine Formation: The formation of the imine intermediate is crucial.
-
Solution: Ensure the reaction conditions (e.g., pH, removal of water) favor imine formation. A catalytic amount of acid can sometimes facilitate this step.[17]
-
-
Inactive Reducing Agent: The chosen reducing agent may not be effective for the specific imine.
-
Solution: Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[14] The choice of reducing agent can be critical.
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or byproducts.
-
Solution: Ensure high purity of all reagents and solvents. If using a heterogeneous catalyst, consider issues like sintering or poisoning.[16]
-
-
Steric Hindrance: Bulky amines or aldehydes can slow down the reaction.
-
Solution: The reaction may require longer reaction times or higher temperatures.
-
Data Presentation: Catalyst Systems for Reductive Amination of Aldehydes
| Catalyst | Reducing Agent/Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nickel Nanoparticles | Isopropanol | Isopropanol | 76 | Moderate to High | [11] |
| Iron/(N)SiC | H₂ | Aqueous Ammonia | 140 | High | [12] |
| Cobalt/N-SiC | H₂ | Aqueous Ammonia | 50 | High | [8] |
| Rhodium-based | H₂ | Methanol | 100 | High | [13] |
Experimental Protocol: Reductive Amination using a Nickel Catalyst
This protocol is a general guideline for the reductive amination of an aldehyde derived from this compound.
Materials:
-
11-Bromo-1-undecanal (can be generated in situ from this compound)
-
Primary or secondary amine
-
Nickel(II) chloride (NiCl₂)
-
Lithium powder
-
4,4'-di-tert-butylbiphenyl (DTBB)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol
-
Stir bar
-
Schlenk flask or similar inert atmosphere glassware
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, add NiCl₂, lithium powder, and a catalytic amount of DTBB to anhydrous THF. Stir at room temperature to generate the nickel nanoparticles.[11]
-
Reaction Setup: In a separate flask, dissolve 11-bromo-1-undecanal (1 equivalent) and the desired amine (1.1-1.5 equivalents) in isopropanol.
-
Reaction: Add the prepared nickel nanoparticle suspension to the solution of the aldehyde and amine. Heat the reaction mixture to around 70-80°C and stir until the reaction is complete (monitor by TLC or GC-MS).[11]
-
Workup: Cool the reaction mixture and filter to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or distillation.
Visualization: Amination Reaction Pathways
Caption: Pathways for the amination of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. d-nb.info [d-nb.info]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
- 11. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 11-Bromo-1-undecanol Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 11-Bromo-1-undecanol using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate solvent system for monitoring my this compound reaction?
A1: The ideal solvent system for TLC should provide a good separation between your starting material (this compound) and your product(s), with the starting material having a Retention Factor (Rf) of approximately 0.3-0.4.[1] Since this compound is a long-chain alcohol, it is moderately polar. The polarity of your product will depend on the specific reaction. For example, an etherification reaction will likely result in a less polar product, while an oxidation to an aldehyde or carboxylic acid will yield a more polar product.
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. You can then adjust the ratio of the solvents to achieve the desired separation.
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[2][3] Try diluting your sample before spotting it.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before application.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your developing solvent can help mitigate this.[2]
-
Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the silica gel and cause tailing or streaking. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve the spot shape.[2]
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: If no spots are visible, consider the following:
-
UV Inactivity: this compound and its saturated derivatives are not UV active, meaning they will not be visible under a standard UV lamp.[4] You will need to use a chemical stain for visualization.
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[5]
-
Evaporation: If your compound is volatile, it may have evaporated from the TLC plate during development or drying.
-
Incorrect Staining Method: The stain you are using may not be suitable for your compound. Refer to the visualization section for recommended stains for alcohols and alkyl halides.
Q4: My starting material and product have very similar Rf values. How can I improve the separation?
A4: When the Rf values are very close, you can try the following:
-
Change the Solvent System: Experiment with different solvent systems. Sometimes a small change in the polarity of the mobile phase can significantly improve separation. You can also try a different combination of solvents altogether (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).
-
Use a Longer TLC Plate: A longer plate provides a greater distance for the solvent to travel, which can lead to better separation of components with close Rf values.
-
Co-spotting: To confirm if two spots are indeed different compounds, you can use the co-spotting technique. In one lane, spot your starting material, in another your reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. If you see two distinct spots in the co-spot lane, they are different compounds.[6]
Troubleshooting Guide
This table provides a summary of common problems encountered when monitoring this compound reactions by TLC and their potential solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | Sample is too concentrated.[7] | Dilute the sample before spotting. |
| Compound is strongly acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[2] | |
| Inappropriate spotting solvent. | Ensure the sample is fully dissolved in a volatile solvent. | |
| Spots are not moving from the baseline (Rf ≈ 0) | Eluent is not polar enough.[5] | Increase the proportion of the polar solvent in your eluent system. |
| Spots are running with the solvent front (Rf ≈ 1) | Eluent is too polar.[5] | Decrease the proportion of the polar solvent in your eluent system. |
| No spots are visible after development | Compound is not UV active. | Use a chemical stain for visualization (e.g., permanganate, p-anisaldehyde, or phosphomolybdic acid).[8] |
| Sample is too dilute. | Concentrate the sample or apply multiple spots in the same location.[5] | |
| Spots are irregularly shaped | The surface of the TLC plate was disturbed during spotting. | Be gentle when spotting the plate to avoid scratching the silica layer. |
| The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is standing upright in the chamber. | |
| Poor separation of spots | Inappropriate solvent system. | Experiment with different solvent ratios or different solvent combinations. |
| The developing chamber was not saturated with solvent vapor. | Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapor. |
Experimental Protocols
Detailed Methodology for TLC Monitoring of an this compound Reaction (e.g., Williamson Ether Synthesis)
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is your baseline.
-
Mark three small, evenly spaced "x" marks on the baseline for spotting your samples. Label them (e.g., SM for starting material, R for reaction mixture, and Co for co-spot).
-
-
Prepare the Developing Chamber:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.
-
Place a piece of filter paper inside the chamber, leaning against the side, to help saturate the chamber with solvent vapors. Cover the chamber with a lid or watch glass and let it equilibrate for a few minutes.
-
-
Spot the TLC Plate:
-
Dissolve a small amount of your starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, carefully spot the starting material solution on the "SM" mark. The spot should be small and concentrated.
-
Withdraw a small aliquot of your reaction mixture and dilute it with a volatile solvent.
-
Spot the diluted reaction mixture on the "R" mark.
-
On the "Co" mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing upright and the solvent is not splashing onto the baseline.
-
Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Since this compound and its saturated derivatives are not UV active, you will need to use a chemical stain.[4]
-
Potassium Permanganate Stain: This is a good general stain for compounds that can be oxidized, such as alcohols.[8] Dip the plate in the stain and gently heat with a heat gun. Spots will appear as yellow-brown on a purple background.
-
p-Anisaldehyde Stain: This stain is also effective for alcohols and ethers. After dipping, heat the plate to develop the spots, which will appear in various colors.
-
Phosphomolybdic Acid (PMA) Stain: This is a good universal stain.[4] After dipping and heating, spots will appear as dark blue or green on a yellow-green background.
-
Circle the visualized spots with a pencil.
-
-
Calculate Rf Values:
-
The Retention Factor (Rf) is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9]
-
Measure the distance from the baseline to the center of each spot.
-
Measure the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Quantitative Data Summary
The following table provides estimated Rf values for this compound and a potential ether product in common solvent systems. These values are illustrative and will need to be determined experimentally for your specific reaction conditions.
| Compound | Solvent System (v/v) | Estimated Rf Value | Notes |
| This compound | 20% Ethyl Acetate in Hexane | 0.3 - 0.4 | A good starting point for many reactions. |
| 11-Ethoxy-1-undecanol (Example Product) | 20% Ethyl Acetate in Hexane | 0.5 - 0.6 | The ether product is typically less polar and will have a higher Rf than the starting alcohol. |
| This compound | 10% Diethyl Ether in Petroleum Ether | 0.2 - 0.3 | A less polar system, may be useful if the product is very non-polar. |
| 11-Ethoxy-1-undecanol (Example Product) | 10% Diethyl Ether in Petroleum Ether | 0.4 - 0.5 |
Visualizations
References
- 1. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 11-Bromo-1-undecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 11-Bromo-1-undecanol. It serves as a valuable resource for researchers and professionals in drug development and materials science by offering a detailed comparison with analogous long-chain halo-alcohols, alongside standardized experimental protocols and visual aids to facilitate understanding of its structural characterization.
Introduction to the Spectroscopic Analysis of this compound
This compound is a bifunctional organic molecule featuring a long eleven-carbon chain with a primary alcohol at one terminus and a bromine atom at the other. This structure makes it a versatile building block in organic synthesis, particularly for the formation of self-assembled monolayers and as a linker in drug delivery systems. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of this compound and compare them with those of its chloro- and iodo-substituted counterparts.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its analogous halo-alcohols. The data is compiled from typical values observed for long-chain alkanes with terminal functional groups. The electronegativity of the halogen atom significantly influences the chemical shifts of the adjacent methylene protons and carbons.
Table 1: Comparative ¹H NMR Data (in CDCl₃, referenced to TMS)
| Assignment | This compound (δ, ppm) | 11-Chloro-1-undecanol (Predicted δ, ppm) | 11-Iodo-1-undecanol (Predicted δ, ppm) | Multiplicity |
| HO-CH ₂- | 3.64 | ~3.64 | ~3.64 | Triplet |
| Br-CH ₂- | 3.41 | ~3.53 | ~3.20 | Triplet |
| -(CH ₂)_n- | 1.20-1.60 | ~1.20-1.60 | ~1.20-1.60 | Multiplet |
| -CH ₂-CH₂OH | 1.57 | ~1.57 | ~1.57 | Multiplet |
| -CH ₂-CH₂Br/Cl/I | 1.85 | ~1.78 | ~1.82 | Multiplet |
| H O- | ~1.5 (variable) | ~1.5 (variable) | ~1.5 (variable) | Singlet |
Table 2: Comparative ¹³C NMR Data (in CDCl₃, referenced to TMS)
| Assignment | This compound (δ, ppm) | 11-Chloro-1-undecanol (Predicted δ, ppm) | 11-Iodo-1-undecanol (Predicted δ, ppm) |
| HO-C H₂- | ~63.0[1] | ~63.0 | ~63.0 |
| Br-C H₂- | ~34.0[1] | ~45.0 | ~7.0 |
| -(C H₂)ₙ- | ~25.0-33.0[1] | ~25.0-33.0 | ~25.0-33.0 |
| HO-CH₂-C H₂- | ~32.8 | ~32.8 | ~32.8 |
| Br/Cl/I-CH₂-C H₂- | ~28.2 | ~26.8 | ~30.5 |
Analysis of Spectral Trends:
-
¹H NMR: The chemical shift of the methylene protons adjacent to the halogen atom (X-CH ₂-) is a key diagnostic signal. As the electronegativity of the halogen decreases (Cl > Br > I), the deshielding effect on the adjacent protons lessens, resulting in an upfield shift of the corresponding signal. The triplet multiplicity arises from coupling with the neighboring methylene protons. The methylene protons adjacent to the hydroxyl group (HO-CH ₂-) appear at a relatively constant chemical shift around 3.64 ppm.
-
¹³C NMR: The carbon directly bonded to the halogen (X-C H₂-) exhibits the most significant variation in chemical shift. The highly electronegative chlorine atom in 11-Chloro-1-undecanol would cause the most substantial downfield shift. Conversely, the "heavy atom effect" of iodine in 11-Iodo-1-undecanol leads to a pronounced upfield shift for the carbon signal. The carbon attached to the hydroxyl group (HO-C H₂-) resonates at a characteristic downfield position around 63.0 ppm.[1] The remaining methylene carbons in the aliphatic chain typically appear as a complex of overlapping signals in the 25-33 ppm region.[1]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines the recommended procedures for sample preparation and spectral acquisition.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Sample Handling:
-
Weigh the sample accurately and dissolve it in the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Ensure the final sample height in the NMR tube is between 4 and 5 cm.
-
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for obtaining sharp spectral lines.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons, though none are present in this molecule)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualization of NMR Analysis Workflow and Molecular Structure
The following diagrams, generated using Graphviz, illustrate the key workflows and structural relationships in the NMR analysis of this compound.
Caption: General workflow for NMR analysis, from sample preparation to structural elucidation.
Caption: Key ¹H and ¹³C NMR signals correlated with the structure of this compound.
References
Interpreting the FTIR Spectrum of 11-Bromo-1-undecanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fourier-transform infrared (FTIR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For bifunctional compounds like 11-Bromo-1-undecanol, which serves as a versatile building block in the synthesis of pharmaceuticals and specialty chemicals, FTIR provides a rapid and effective method to confirm the presence of its key functional groups. This guide offers a detailed interpretation of the FTIR spectrum of this compound, compares it with relevant alternatives, and provides the necessary experimental protocols for analysis.
Analysis of Characteristic Absorption Bands
The structure of this compound features a long undecane chain with a terminal primary alcohol (-OH) group and a terminal bromine (-Br) atom. Its infrared spectrum is therefore defined by the vibrational modes of these functional groups and the hydrocarbon backbone.
The most distinguishable peaks are the broad O-H stretch of the alcohol and the C-Br stretch in the fingerprint region. The presence of both is a strong indicator of the correct molecule.
Key Spectral Features:
-
O-H Stretch (Alcohol): A very intense and characteristically broad absorption band is expected in the 3500-3200 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding between the alcohol groups.
-
C-H Stretch (Alkane): Strong, sharp peaks will appear in the 3000-2850 cm⁻¹ range, which are characteristic of the sp³ C-H bonds in the long alkyl chain.
-
C-O Stretch (Primary Alcohol): A strong absorption band is anticipated in the 1260-1050 cm⁻¹ region. For a primary alcohol like this compound, this peak is typically found between 1085-1050 cm⁻¹.
-
C-Br Stretch (Alkyl Halide): A medium intensity absorption in the low-wavenumber "fingerprint region," specifically between 690-515 cm⁻¹, indicates the presence of the carbon-bromine bond.
Comparative Spectral Data
To definitively identify this compound, its spectrum should be compared against molecules with similar but distinct structures. The table below summarizes the expected vibrational frequencies for this compound and two common alternatives: 1-Undecanol and 1,11-Dibromoundecane.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | This compound | 1-Undecanol | 1,11-Dibromoundecane |
| 3500-3200 | O-H Stretch | Primary Alcohol | Strong, Broad | Strong, Broad | Absent |
| 3000-2850 | C-H Stretch | Alkane | Strong, Sharp | Strong, Sharp | Strong, Sharp |
| 1470-1450 | C-H Bend | Alkane | Medium | Medium | Medium |
| 1260-1050 | C-O Stretch | Primary Alcohol | Strong | Strong | Absent |
| 1300-1150 | C-H Wag | -CH₂X | Medium | N/A | Medium |
| 690-515 | C-Br Stretch | Alkyl Bromide | Medium | Absent | Medium |
This comparison highlights the diagnostic power of FTIR. The spectrum of 1-Undecanol would lack the C-Br stretch, while the spectrum of 1,11-Dibromoundecane would be missing the prominent broad O-H stretch and the strong C-O stretch.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the FTIR spectrum to confirm the structure of this compound.
Caption: Logical workflow for the identification of this compound via FTIR.
Experimental Protocols
Accurate spectral data relies on correct sample preparation. As this compound is a solid at room temperature, the following methods are appropriate.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
This is a common and simple method for solids and liquids that requires minimal sample preparation.
-
Instrument Setup: Turn on the FTIR spectrometer and allow the source and laser to stabilize.
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[1] Clean with a suitable solvent like isopropanol and a soft, lint-free wipe.[2] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[1][2]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal thoroughly with a solvent-moistened wipe.
Method 2: Potassium Bromide (KBr) Pellet
This is a traditional transmission method for solid samples.
-
Sample Preparation: Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the sample.[1] KBr is used as it is transparent in the mid-infrared region.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply several tons of pressure for a few minutes to form a thin, transparent, or translucent pellet.[1]
-
Background Scan: Place the empty sample holder in the FTIR beam path and record a background spectrum.
-
Data Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum.
-
Post-Analysis: Dispose of the pellet appropriately.
References
A Comparative Guide to Purity Assessment of 11-Bromo-1-undecanol: GC-MS, HPLC, and qNMR
For researchers, scientists, and drug development professionals, the precise determination of purity for chemical intermediates like 11-Bromo-1-undecanol is paramount for ensuring the reliability and reproducibility of downstream applications, from polymer synthesis to the development of novel therapeutics. This guide provides an objective comparison of three powerful analytical techniques for the purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile impurities in this compound. High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for non-volatile impurities or when derivatization is not desirable. Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct, primary method for purity determination without the need for identical reference standards, offering exceptional accuracy and structural information. The choice of the optimal technique depends on the specific requirements of the analysis, including the expected impurity profile, the need for structural elucidation, and the desired level of quantitation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound. The data presented are representative values based on the analysis of long-chain alcohols and halogenated compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection and identification. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Direct measurement of the molar concentration of the analyte based on the intensity of NMR signals relative to a certified internal standard. |
| Typical Purity Range | >95% | >95% | >95%[1] |
| Limit of Detection (LOD) | Low ppm range | Low to mid ppm range | ~0.1% |
| Limit of Quantitation (LOQ) | Mid ppm range | Mid to high ppm range | ~0.5% |
| Precision (RSD) | < 2% | < 2% | < 1%[1] |
| Accuracy (Recovery) | 98-102% | 98-102% | 99-101%[1] |
| Analysis Time | 20-40 minutes | 15-30 minutes | 5-15 minutes per sample |
| Sample Preparation | Derivatization (silylation) is often required. | Dissolution in a suitable solvent. | Precise weighing and dissolution with an internal standard. |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Possible with reference standards or hyphenation to MS. | Excellent for structural elucidation of unknown impurities. |
| Key Advantages | High sensitivity and specificity for volatile impurities. | Broad applicability to a wide range of compounds. | Absolute quantification without a specific reference standard for the analyte. Provides structural information. |
| Key Disadvantages | May require derivatization. Not suitable for non-volatile impurities. | Lower sensitivity for compounds lacking a UV chromophore. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the purity assessment of this compound using GC-MS, including a common derivatization step.
1. Sample Preparation (Silylation)
-
Accurately weigh approximately 10 mg of this compound into a GC vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane or chloroform).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
3. Data Analysis
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities could include starting materials like 1,11-undecanediol, byproducts such as 11-bromoundec-1-ene, or residual solvents.[2][3]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the purity analysis of this compound by HPLC.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV wavelength is necessary).
3. Data Analysis
-
Purity is determined by the area percentage method, comparing the peak area of this compound to the total area of all peaks.
-
Quantification of known impurities requires the use of certified reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.
1. Sample Preparation
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to ensure complete dissolution.
-
Transfer an appropriate amount of the solution into an NMR tube.
2. NMR Instrumentation and Parameters
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or higher field instrument.
-
Nucleus: ¹H.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: 8 or more, depending on the sample concentration.
-
Spectral Width: Appropriate for observing all signals of interest.
3. Data Processing and Purity Calculation
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of both the this compound (e.g., the triplet corresponding to the -CH₂OH protons) and the internal standard.
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: GC-MS workflow for purity assessment.
Caption: HPLC workflow for purity assessment.
Caption: qNMR workflow for absolute purity determination.
References
A Comparative Guide to Alternative Linkers for Self-Assembled Monolayers (SAMs) on Gold
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 11-Bromo-1-undecanol for Gold Surface Functionalization
The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern biosensor development, drug delivery systems, and fundamental biological research. While this compound has been a common choice for introducing a reactive site for further conjugation, a variety of alternative linker chemistries offer distinct advantages in terms of stability, specificity, and reaction efficiency. This guide provides an objective comparison of prominent alternative linkers, supported by experimental data and detailed protocols to aid in the selection of the most suitable surface chemistry for your application.
Performance Comparison of Alternative Linkers
The choice of linker significantly impacts the performance and reliability of a functionalized gold surface. The following table summarizes key quantitative data for comparing various linker strategies.
| Linker Type | Anchor Group | Terminal Group Chemistry | Key Advantages | Typical Contact Angle (Water) | Relative Packing Density | Stability |
| Thiol-based (standard) | Thiol (-SH) | Carboxyl, Amine, Hydroxyl | Well-established, simple preparation | ~10-20° (COOH), ~40-50° (NH2) | High | Good in air, moderate in liquids |
| Dithiol Linkers | Dithiol | --- | Enhanced stability through chelation | Varies with backbone | High | Higher than monodentate thiols[1] |
| "Click" Chemistry | Thiol (-SH) | Azide or Alkyne | High specificity, bio-orthogonal, high yield | Varies with oligo(ethylene glycol) backbone | Can be precisely controlled | High, forms stable triazole ring[2] |
| Carbodiimide/NHS Ester | Thiol (-SH) | Carboxyl (-COOH) activated | Covalent amide bond formation with amines | Varies post-coupling | High | Stable amide bond formed[3] |
| Alkyne-based | Alkyne (-C≡CH) | --- | Potentially stronger Au-alkyne bond | 102 ± 2° (C18 alkyne)[4] | ~74% relative to thiol counterpart[4] | Comparable hydrolytic and thermal stability to thiols[4] |
| N-Hydroxysuccinimide (NHS) Ester Disulfides | Disulfide (-S-S-) | NHS Ester | Direct reactivity towards primary amines | Varies | High | Stable thiolate bond upon formation[5] |
| Mercapto Silanes | Silane/Thiol | --- | Strong adhesion to noble metal alloys | More hydrophilic surfaces show higher bond strength | Not specified | Superior bonding performance in some applications[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful formation of high-quality SAMs. Below are methodologies for key alternative linker chemistries.
Protocol 1: Thiol-based SAM Formation (General)
This protocol is a widely used method for forming alkanethiol SAMs on gold.[7]
-
Substrate Preparation:
-
Clean the gold substrate by sonication in ethanol and then water.
-
Dry the substrate under a stream of dry nitrogen.
-
Further clean the substrate using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired thiol linker in 200 proof ethanol.
-
Immerse the clean, dry gold substrate in the thiol solution.
-
To minimize oxygen exposure, reduce the headspace above the solution and consider backfilling with an inert gas like nitrogen.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.[7] Shorter incubation times of 15 minutes in a 10 mM solution have also been shown to be effective.[8]
-
-
Post-Assembly Cleaning:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the substrate under a stream of dry nitrogen.
-
Store the functionalized substrate in a clean, dry environment.
-
Protocol 2: "Click" Chemistry for Biomolecule Immobilization
This protocol describes the immobilization of an acetylene-bearing peptide onto an azide-terminated SAM.[2]
-
Formation of Azide-Terminated SAM:
-
Follow Protocol 1 to form a mixed SAM by immersing the gold substrate in an ethanolic solution containing a mixture of an azide-terminated thiol (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₆-N₃) and a diluent thiol (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH). The ratio of the two thiols will determine the surface density of the azide groups.
-
-
"Click" Reaction:
-
Prepare a solution of the alkyne-containing molecule (e.g., an acetylene-bearing peptide) in a suitable buffer.
-
Prepare the copper(I) catalyst solution. A typical formulation is 1 mM copper(II) sulfate (CuSO₄) and 5 mM sodium ascorbate in the reaction buffer. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Immerse the azide-terminated SAM substrate in the solution containing the alkyne-molecule and the catalyst.
-
Allow the reaction to proceed for 60-90 minutes at room temperature.[2]
-
-
Final Rinsing:
-
Rinse the substrate sequentially with the reaction buffer, deionized water, and ethanol.
-
Dry under a stream of nitrogen.
-
Protocol 3: Carbodiimide (EDC/NHS) Coupling
This protocol details the covalent attachment of a primary amine-containing molecule to a carboxyl-terminated SAM.[9][3][10]
-
Formation of Carboxyl-Terminated SAM:
-
Follow Protocol 1 using a carboxyl-terminated alkanethiol such as 11-mercaptoundecanoic acid (MUA).
-
-
Activation of Carboxyl Groups:
-
Prepare a solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 4.5-5.0).
-
Immerse the carboxyl-terminated SAM in the EDC/NHS solution for 15-30 minutes at room temperature to form a stable amine-reactive NHS ester intermediate.[9]
-
-
Coupling of Amine-Containing Molecule:
-
Rinse the activated substrate with the coupling buffer (e.g., PBS, pH 7.4).
-
Immediately immerse the substrate in a solution of the primary amine-containing molecule (e.g., a protein or peptide) in the coupling buffer.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Rinsing:
-
Quench any unreacted NHS esters by immersing the substrate in a solution of 1 M ethanolamine or glycine for 10-15 minutes.
-
Rinse the substrate thoroughly with the coupling buffer and deionized water.
-
Dry under a stream of nitrogen.
-
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the alternative linking strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalase coupled gold nanoparticles: Comparison between carbodiimide and biotin-streptavidin methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent anchoring of proteins onto gold-directed NHS-terminated self-assembled monolayers in aqueous buffers: SFM images of clathrin cages and triskelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Novel Mercapto Silane Systems on Resin Bond Strength to Dental Noble Metal Alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. if.tugraz.at [if.tugraz.at]
- 8. Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanohybrids.net [nanohybrids.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Characterization Techniques for Surfaces Modified with 11-Bromo-1-undecanol and Alternatives
For researchers, scientists, and drug development professionals working with functionalized surfaces, a thorough understanding of the surface characteristics is paramount. This guide provides a comparative analysis of key techniques used to characterize surfaces modified with 11-Bromo-1-undecanol and its common alternatives, such as 11-Mercaptoundecanoic acid (MUA) and 1-Dodecanethiol (DDT). We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of these methods.
Comparison of Surface Properties
The choice of surface modification agent significantly influences the resulting surface properties. The following table summarizes key quantitative data obtained from various characterization techniques for surfaces modified with this compound and two common alternatives.
| Surface Modifier | Technique | Parameter | Typical Value | Reference |
| This compound | Contact Angle Goniometry | Water Contact Angle | 70-90° | [1][2] |
| Ellipsometry | Film Thickness | 10-15 Å | [2] | |
| X-ray Photoelectron Spectroscopy (XPS) | Br 3d Binding Energy | ~70 eV | [3] | |
| 11-Mercaptoundecanoic acid (MUA) | Contact Angle Goniometry | Water Contact Angle | <10° (deprotonated) | [4] |
| Ellipsometry | Film Thickness | 12-18 Å | [5] | |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | ~162 eV | [3] | |
| 1-Dodecanethiol (DDT) | Contact Angle Goniometry | Water Contact Angle | ~110° | [1][2] |
| Ellipsometry | Film Thickness | 15-20 Å | [5] | |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | ~162 eV | [5] |
Key Characterization Techniques: Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducible and reliable surface characterization.
Contact Angle Goniometry
This technique measures the angle at which a liquid interface meets a solid surface, providing insights into the surface's wettability and surface energy.[1][6]
Experimental Protocol:
-
Substrate Preparation: Begin with a clean, smooth substrate (e.g., gold-coated silicon wafer).
-
Monolayer Formation: Immerse the substrate in a dilute solution (typically 1 mM) of the desired modifier (e.g., this compound in ethanol) for a specified duration (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer (SAM).
-
Rinsing and Drying: Rinse the modified substrate with the solvent used for SAM formation and then with deionized water. Dry the surface with a gentle stream of nitrogen.
-
Measurement: Place a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the modified surface.
-
Image Acquisition: Use a goniometer equipped with a camera to capture a high-resolution image of the droplet profile.
-
Angle Determination: Software is used to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.[7][8] Multiple measurements across the surface are averaged to ensure statistical significance.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[3][9]
Experimental Protocol:
-
Sample Preparation: Prepare the modified substrate as described in the contact angle goniometry protocol.
-
Introduction to UHV: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Irradiation: Irradiate the sample surface with a focused beam of X-rays (e.g., Al Kα or Mg Kα).
-
Photoelectron Detection: An electron energy analyzer detects the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
-
Spectral Analysis:
-
Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.
-
High-Resolution Scan: Detailed scans are performed over specific elemental peaks (e.g., C 1s, O 1s, Br 3d, S 2p) to determine the chemical states and bonding environments.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[10][11] For surface analysis, Attenuated Total Reflectance (ATR) or grazing angle specular reflectance (IRRAS) modes are commonly employed.[5][9][12]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Prepare the modified substrate. For analysis of the modifying agent itself, it can be analyzed as a neat liquid or solid.
-
Crystal Contact: Press the modified surface of the substrate firmly against an ATR crystal (e.g., Ge, ZnSe, or diamond).
-
IR Beam: An infrared beam is passed through the ATR crystal in such a way that it reflects at least once off the internal surface in contact with the sample.
-
Evanescent Wave: This reflection creates an evanescent wave that extends into the sample. The penetration depth is typically on the order of a few micrometers.
-
Signal Detection: The detector measures the attenuated IR beam, resulting in an absorbance spectrum characteristic of the surface layer.
-
Data Analysis: The resulting spectrum reveals the vibrational modes of the functional groups present in the monolayer, confirming its chemical identity and providing information about its orientation and packing.
Atomic Force Microscopy (AFM)
AFM provides a three-dimensional profile of the surface on a nanoscale by measuring forces between a sharp probe and the surface.[13][14] It can be used to assess surface topography, roughness, and the presence of molecular-scale defects in the monolayer.[15]
Experimental Protocol:
-
Sample Preparation: Mount the modified substrate onto the AFM sample stage.
-
Probe Selection: Choose an appropriate AFM probe (cantilever and tip) based on the desired imaging mode and sample properties.
-
Imaging Mode Selection: Select an imaging mode, such as contact mode or tapping mode. Tapping mode is generally preferred for soft organic monolayers to minimize sample damage.[16]
-
Scanning: The probe is scanned across the sample surface in a raster pattern.
-
Feedback Loop: A feedback loop maintains a constant tip-sample interaction (e.g., constant force in contact mode or constant oscillation amplitude in tapping mode) by adjusting the height of the scanner.
-
Image Generation: The height adjustments are recorded and used to generate a three-dimensional topographic image of the surface.
-
Data Analysis: The AFM images can be analyzed to determine surface roughness, domain sizes, and the presence of pinholes or other defects in the monolayer.
References
- 1. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. piketech.com [piketech.com]
- 6. ossila.com [ossila.com]
- 7. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. tau.ac.il [tau.ac.il]
- 9. piketech.com [piketech.com]
- 10. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Controlled rearrangement of adsorbed undecanol films on mica surfaces induced by an atomic force microscopy tip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Researcher's Guide to Bifunctional Alkanethiols for Nanoparticle Functionalization
For researchers, scientists, and drug development professionals, the strategic selection of bifunctional alkanethiols is a critical step in the functionalization of nanoparticles for targeted therapies and diagnostic applications. This guide provides a comparative analysis of commonly employed bifunctional alkanethiols, supported by experimental data, to inform the rational design of nanoparticle-based systems.
The unique properties of nanoparticles, particularly their high surface-area-to-volume ratio, make them ideal scaffolds for the attachment of various molecules, including therapeutic agents, targeting ligands, and imaging probes. Bifunctional alkanethiols, which possess a thiol group at one end for robust anchoring to noble metal nanoparticle surfaces (e.g., gold) and a functional group at the other terminus, are indispensable tools in this surface engineering process. The choice of the terminal functional group and the length of the alkyl chain profoundly influence the stability, biocompatibility, and efficacy of the final nanoconstruct.
This guide will delve into a comparative analysis of key performance indicators for different bifunctional alkanethiols, provide detailed experimental protocols for nanoparticle functionalization and characterization, and visualize a relevant biological pathway influenced by a nanoparticle-drug conjugate.
Performance Comparison of Bifunctional Alkanethiols
The stability and in vivo performance of functionalized nanoparticles are intricately linked to the properties of the bifunctional alkanethiol linker. Key parameters for comparison include the length of the alkyl chain and the nature of the terminal functional group (e.g., carboxyl, amine).
Influence of Alkyl Chain Length on Nanoparticle Stability
Longer alkanethiol chains generally lead to the formation of more densely packed and ordered self-assembled monolayers (SAMs) on the nanoparticle surface. These well-ordered SAMs enhance the stability of the nanoparticles by providing a more robust barrier against aggregation, particularly in high ionic strength biological environments.[1]
| Alkanethiol Chain Length | Nanoparticle Core Size (nm) | Stability Assessment | Key Findings |
| Short Chain (e.g., C2) | 24.2 ± 4.3 | Prone to aggregation upon purification.[2] | Short-chain amine-terminated thiols can be difficult to purify without causing nanoparticle aggregation.[2] |
| Medium Chain (e.g., C6, C8, C11) | 14, 25, 40 | Increasing stability with longer chains.[3] | For a given nanoparticle size, the stability against aggregation in solution increases with the length of the carboxylic acid-terminated alkanethiol.[3] |
| Long Chain (e.g., C11, C16) | 5.5 | Improved stability against aggregation.[1] | Longer chain alkanethiols demonstrated improved colloidal stability, with lower concentrations being more effective at stabilization.[1] |
Impact of Terminal Functional Group on Nanoparticle Properties
The terminal functional group of the bifunctional alkanethiol dictates the surface charge and reactivity of the nanoparticle, influencing its interaction with biological components and its suitability for subsequent conjugation reactions.
| Terminal Functional Group | Surface Charge (at neutral pH) | Key Characteristics & Performance |
| Carboxyl (-COOH) | Negative | Provides excellent colloidal stability in aqueous media. The negative charge can reduce non-specific protein adsorption compared to positively charged surfaces.[4] Readily activated for covalent conjugation to amine-containing molecules (e.g., proteins, peptides) using carbodiimide chemistry (EDC/NHS).[3] |
| Amine (-NH2) | Positive | The positive charge can enhance cellular uptake due to electrostatic interactions with the negatively charged cell membrane. However, it can also lead to increased non-specific protein adsorption and potential cytotoxicity.[4] Can be conjugated to carboxyl-containing molecules. |
| Hydroxyl (-OH) | Neutral | Generally improves hydrophilicity and can reduce non-specific protein binding. |
| Polyethylene Glycol (-PEG) | Neutral | Provides a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system, thereby increasing circulation time.[5] The length of the PEG chain can be tuned to optimize these properties. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful functionalization and characterization of nanoparticles.
Protocol 1: Functionalization of Gold Nanoparticles with Carboxyl-Terminated Alkanethiols
This protocol describes a ligand exchange method for functionalizing citrate-stabilized gold nanoparticles with a carboxyl-terminated alkanethiol.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Carboxyl-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Synthesize citrate-stabilized AuNPs using a standard citrate reduction method.
-
Prepare a solution of the carboxyl-terminated alkanethiol in ethanol.
-
Add the alkanethiol solution to the AuNP suspension while stirring. The molar ratio of thiol to surface gold atoms should be optimized.
-
Allow the ligand exchange reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with gentle stirring.
-
Purify the functionalized AuNPs by centrifugation to remove excess unbound thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in deionized water or PBS.
-
Repeat the centrifugation and resuspension steps at least three times.
-
Characterize the functionalized nanoparticles using UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm stability and size distribution. X-ray photoelectron spectroscopy (XPS) can be used to confirm the presence of the alkanethiol on the surface.[3]
Protocol 2: Quantification of Ligand Density on Functionalized Nanoparticles
This protocol outlines a method for determining the number of functional ligands per nanoparticle using inductively coupled plasma-mass spectrometry (ICP-MS).[6][7]
Materials:
-
Functionalized nanoparticles
-
Aqua regia (3:1 mixture of concentrated HCl and HNO3) for gold nanoparticle digestion
-
ICP-MS standards for gold and sulfur
Procedure:
-
Accurately determine the concentration of the functionalized nanoparticle suspension.
-
Digest a known volume of the nanoparticle suspension in aqua regia to dissolve the gold cores.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the concentrations of gold and sulfur in the sample using ICP-MS.
-
Calculate the Au/S molar ratio.
-
Determine the average nanoparticle diameter from TEM images.
-
Calculate the average number of gold atoms per nanoparticle based on its volume and the density of gold.
-
From the Au/S ratio and the number of gold atoms per nanoparticle, calculate the number of sulfur-containing ligands per nanoparticle.
-
Calculate the ligand density by dividing the number of ligands per nanoparticle by the surface area of the nanoparticle.[6][7]
Protocol 3: Assessment of Nanoparticle Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and cytotoxicity of functionalized nanoparticles.[8][9]
Materials:
-
Cell line of interest (e.g., cancer cell line, normal cell line)
-
Cell culture medium and supplements
-
Functionalized nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the functionalized nanoparticle suspension in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of nanoparticles. Include untreated cells as a control.
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.[8][10]
Visualizing a Targeted Signaling Pathway
Bifunctional alkanethiol-functionalized nanoparticles are frequently used to deliver drugs that target specific cellular signaling pathways implicated in diseases like cancer. The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by gefitinib, a tyrosine kinase inhibitor, which can be delivered via nanoparticles.[11][12][13]
Caption: Inhibition of the EGFR signaling pathway by Gefitinib-loaded nanoparticles.
This guide provides a foundational understanding for the selection and application of bifunctional alkanethiols in nanoparticle functionalization. The provided data and protocols serve as a starting point for researchers to develop and optimize their specific nanoparticle systems for advanced biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of functionalized nanoparticles with serum proteins and its impact on colloidal stability and cargo leaching - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Delivery of gefitinib loaded nanoparticles for effectively inhibiting prostate cancer progression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. Gefitinib loaded PLGA and chitosan coated PLGA nanoparticles with magnified cytotoxicity against A549 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 11-Bromo-1-undecanol: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrum of 11-Bromo-1-undecanol against its non-brominated analog, 1-undecanol. This comparison highlights the key fragmentation patterns that allow for the unequivocal validation of the this compound structure using mass spectrometry. The data presented is based on typical fragmentation behaviors and reference spectra from public databases.
Data Presentation: Comparative Mass Spectral Data
The following table summarizes the expected major fragments and their relative abundances for this compound and 1-undecanol when analyzed by electron ionization mass spectrometry (EI-MS). The presence of bromine in this compound introduces a characteristic isotopic pattern and directs fragmentation pathways, leading to a distinct mass spectrum compared to 1-undecanol.
| m/z | Proposed Fragment Ion | Interpretation | Expected Relative Abundance in this compound | Expected Relative Abundance in 1-undecanol |
| 250/252 | [M]⁺ | Molecular ion | Low | Not Applicable |
| 232/234 | [M-H₂O]⁺ | Loss of water | Moderate | Not Applicable |
| 172 | [M]⁺ | Molecular ion | Not Applicable | Very Low |
| 171 | [M-H]⁺ | Loss of a hydrogen radical | Low | Low |
| 154 | [M-H₂O]⁺ | Loss of water | Not Applicable | Moderate |
| 135/137 | [C₄H₈Br]⁺ | Cleavage of the C-C bond gamma to the bromine | High | Not Applicable |
| 79/81 | [Br]⁺ | Bromine ion | Moderate | Not Applicable |
| 55 | [C₄H₇]⁺ | Alkyl fragment | High | High |
| 43 | [C₃H₇]⁺ | Alkyl fragment | High | High |
| 31 | [CH₂OH]⁺ | Alpha cleavage at the alcohol | Low | High |
Experimental Protocols
A detailed methodology for acquiring the mass spectra of this compound and its analogs is provided below. This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
Gas Chromatography (GC) Method
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (10:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Method
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 30-350.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for the validation of this compound structure by GC-MS.
Caption: Comparative fragmentation pathways of this compound and 1-undecanol.
The Critical Impact of 11-Bromo-1-undecanol Purity on Polymer Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of monomers is a cornerstone of successful polymer synthesis. This is particularly true for specialized monomers like 11-Bromo-1-undecanol, a versatile bifunctional molecule widely employed in the creation of advanced polymers such as flame-retardant materials and complex graft copolymers.[1] The presence of impurities can significantly compromise the outcome of polymerization, affecting molecular weight, polydispersity, and the overall functionality of the resulting polymer. This guide provides an objective comparison of how the purity of this compound influences polymer synthesis, supported by experimental data and detailed protocols.
The Role of Purity in Controlled Polymerization
In controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the precision of the reaction is paramount. These methods are designed to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index or PDI).[2] High purity of the initiator, in this case, a derivative of this compound, is critical for the success of ATRP.[3] Impurities can interfere with the catalyst system, initiate unwanted side reactions, or act as chain-terminating agents, leading to a loss of control over the polymerization process.
Impact of Purity on Polymer Properties: A Comparative Analysis
While direct comparative studies detailing the effects of various purity levels of this compound on polymer properties are not extensively published, the principles of polymer chemistry allow for a clear extrapolation of the expected outcomes. The following table summarizes the anticipated effects of using different grades of this compound in a controlled polymerization like ATRP.
| Purity Grade of this compound | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Expected Yield | Rationale |
| > 99.5% (High Purity) | Close to theoretical value | Low (< 1.2) | High | Minimal side reactions, efficient initiation, and controlled propagation lead to polymers with predictable molecular weights and narrow distributions. |
| 98-99% (Standard Grade) | Deviation from theoretical value | Moderate (1.2 - 1.5) | Moderate to High | Presence of impurities may lead to some premature termination or transfer reactions, broadening the molecular weight distribution. |
| < 98% (Low Grade) | Significant deviation from theoretical value | High (> 1.5) | Low to Moderate | Higher concentration of impurities can significantly inhibit the polymerization, cause extensive chain termination, and lead to a broad or multimodal molecular weight distribution. |
Common Impurities and Their Effects
The synthesis of this compound can result in several types of impurities that can negatively impact polymerization:
-
Unreacted Starting Materials: For example, if synthesized from 11-bromo-1-undecanoic acid, residual acid can interfere with the catalyst in ATRP.[1]
-
By-products of Synthesis: Depending on the synthetic route, by-products may include species that can act as inhibitors or chain transfer agents.
-
Solvent Residues: Residual solvents from purification can affect the kinetics of the polymerization.
The logical relationship between impurity types and their detrimental effects on polymerization is illustrated in the diagram below.
Figure 1. Logical flow from impurity type to negative polymerization outcomes.
Experimental Protocols
To ensure the highest quality polymers, rigorous purification of this compound and meticulous execution of the polymerization reaction are essential.
Purification of this compound
A common method for purifying commercial this compound is recrystallization.
Materials:
-
This compound (commercial grade)
-
Hexane (or other suitable non-polar solvent)
-
Ethanol (or other suitable polar solvent)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/hexane).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
The purity of the recrystallized product should be verified by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Atom Transfer Radical Polymerization (ATRP) using a this compound-derived Initiator
This protocol outlines the synthesis of a polymer using an initiator derived from this compound. The first step is to convert the hydroxyl group of this compound to an ATRP initiator, for example, by esterification with α-bromoisobutyryl bromide.
Materials:
-
Purified 11-bromo-undecyl 2-bromo-2-methylpropanoate (initiator)
-
Monomer (e.g., methyl methacrylate), purified by passing through a column of basic alumina
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anisole (solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Nitrogen or Argon gas supply
Procedure:
-
Add the initiator, monomer, and solvent to a Schlenk flask equipped with a magnetic stir bar.
-
Add the CuBr and PMDETA to the flask.
-
Seal the flask and subject it to several freeze-pump-thaw cycles to remove all dissolved oxygen.[3]
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and begin stirring.
-
Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and PDI.
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it down.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
The workflow for a typical ATRP experiment is depicted below.
Figure 2. A typical experimental workflow for Atom Transfer Radical Polymerization.
Conclusion
The purity of this compound is a critical factor that directly influences the success of polymer synthesis, particularly in controlled polymerization techniques. While higher purity grades come at a premium, the investment is often justified by the ability to produce well-defined polymers with predictable properties and high yields. For applications in drug development and advanced materials where precision is non-negotiable, starting with a highly purified monomer is essential for reproducible and reliable results. Researchers are encouraged to either procure high-purity this compound or implement rigorous purification protocols prior to its use in polymerization.
References
Comparison of reaction mechanisms for the bromination of long-chain alcohols
The conversion of long-chain alcohols into their corresponding alkyl bromides is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and various specialty chemicals. The choice of brominating agent is critical, as it directly influences reaction efficiency, substrate compatibility, and the stereochemical outcome. This guide provides an objective comparison of the three most common methods for this conversion: the use of phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and hydrobromic acid (HBr), often in conjunction with sulfuric acid (H₂SO₄).
Comparison of Reaction Mechanisms and Performance
The primary distinction between these reagents lies in their reaction mechanisms, which dictates their suitability for different types of alcohol substrates (primary, secondary, or tertiary) and their propensity to induce side reactions such as carbocation rearrangements.
-
Phosphorus Tribromide (PBr₃): This reagent is widely favored for converting primary and secondary alcohols into alkyl bromides.[1][2] The reaction proceeds via a classic Sɴ2 mechanism.[1][2] The alcohol's hydroxyl group first attacks the phosphorus atom, forming a protonated dibromophosphite intermediate, which is an excellent leaving group. A bromide ion, displaced in the initial step, then performs a backside attack on the carbon atom, resulting in the alkyl bromide with an inversion of stereochemistry.[2] This mechanism's key advantage is that it avoids the formation of discrete carbocation intermediates, thus preventing unwanted skeletal rearrangements.[2][3]
-
Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide can convert alcohols to alkyl bromides, typically through an Sɴ2 pathway, leading to inversion of configuration.[4] However, SOBr₂ is significantly less stable and more reactive than its chloride counterpart (SOCl₂).[1][5][6] Its use is much less frequent due to its instability and the potential for undesired side reactions, including the formation of tribromide species.[5][6]
-
Hydrobromic Acid / Sulfuric Acid (HBr/H₂SO₄): This is a classic and cost-effective method. The reaction mechanism is highly dependent on the structure of the alcohol.[7]
-
Primary alcohols react via an Sɴ2 mechanism. The strong acid protonates the hydroxyl group to form a good leaving group (water), which is then displaced by a bromide ion.[7]
-
Secondary and tertiary alcohols react through an Sɴ1 mechanism, which involves the formation of a carbocation intermediate after the protonated hydroxyl group departs as water.[7] While effective, this pathway is susceptible to carbocation rearrangements, where a less stable carbocation (e.g., secondary) can rearrange to a more stable one (e.g., tertiary) via a hydride or alkyl shift, leading to a mixture of isomeric products.[3][8]
-
Quantitative Data Presentation
The following table summarizes the performance of each method based on experimental data for representative long-chain and related alcohols.
| Reagent/Method | Substrate Example | Mechanism | Typical Yield | Reaction Conditions | Advantages | Disadvantages/Side Reactions |
| PBr₃ (in situ) | 1-Butanol | Sɴ2 | 84–85%[9] | P(red) + P(yellow) + Br₂, heated to 165-175°C, followed by distillation.[9] | High yields for 1°/2° alcohols; avoids carbocation rearrangements; predictable stereochemistry (inversion).[2] | Reagent is moisture-sensitive; evolves toxic HBr gas; can be sluggish with hindered alcohols.[3][10] |
| SOBr₂ | 2-Butanol | Sɴ2 | ~75% (via pyridinium tribromide)[5][6] | Reaction with pyridinium tribromide (derived from SOBr₂).[5][6] | Can provide inversion of stereochemistry. | Reagent is unstable; less efficient than SOCl₂; prone to side reactions; not commonly used.[1][5][6] |
| HBr / H₂SO₄ | 1-Dodecanol | Sɴ2 | 88%[11] | Dry HBr gas bubbled through the alcohol at 100–120°C for ~1.5 hours.[11] | Cost-effective and scalable; high yields for primary alcohols. | Requires strong acids; risk of carbocation rearrangements with 2°/3° alcohols; potential for elimination to form alkenes and ether formation.[7] |
| NaBr / H₂SO₄ | 1-Butanol | Sɴ2 | 46-90%+[12][13][14] | NaBr, H₂SO₄, 1-butanol heated under reflux for 30-45 minutes.[7] | Uses stable, inexpensive salts to generate HBr in situ. | Same as HBr; H₂SO₄ can cause charring and oxidation side reactions.[7] |
Logical Workflow of Bromination Pathways
The following diagram illustrates the decision-making process and mechanistic pathways for the bromination of a long-chain alcohol using the three main reagent systems.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy Thionyl bromide | 507-16-4 [smolecule.com]
- 5. organic chemistry - Can thionyl bromide produce alkyl bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. Solved 1-butanol yields 1-bromobutane in the presence of | Chegg.com [chegg.com]
Safety Operating Guide
Safe Disposal of 11-Bromo-1-undecanol: A Procedural Guide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 11-Bromo-1-undecanol in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling
This compound is a halogenated organic compound that presents several hazards.[1][2][3] It is classified as a skin and eye irritant, and it may be harmful if inhaled, causing respiratory irritation.[4][5][6] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or inside a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Eye Protection: Wear chemical safety goggles and a face shield for protection against splashes.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1][7]
-
Protective Clothing: A lab coat is required to protect from skin contact.[1][7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling the substance.[4] Avoid breathing in dust or vapors.[4][8]
| Safety and Hazard Information for this compound | |
| IUPAC Name | This compound |
| CAS Number | 1611-56-9[4][9] |
| Physical Form | Solid, white to beige crystals[5][6][9] |
| Primary Hazards | Causes skin irritation[4][5] |
| Causes serious eye irritation[4][5] | |
| Harmful if inhaled[4][6] | |
| May cause respiratory irritation[4][5] | |
| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4] |
| First Aid: Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |
| First Aid: Ingestion | Clean mouth with water and seek medical attention. Do not induce vomiting.[4][8] |
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.[7] Turn off any potential ignition sources if it is safe to do so.[10]
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11]
-
Don PPE: Before cleanup, put on the appropriate PPE, including a respirator, gloves, eye protection, and a lab coat.[7]
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material, such as sand or universal binder.[8]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[7][11]
-
Decontaminate: Clean the spill area with soap and water or another suitable solvent as recommended by your EHS department.[7]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents, used PPE, and cleaning supplies, must be collected and disposed of as halogenated hazardous waste.[7]
Operational Disposal Plan
Proper disposal requires careful segregation and handling to ensure compliance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][11][12]
Step 1: Waste Classification and Segregation
-
Classify the Waste: this compound is a halogenated organic solid .[1][2][7] Any materials, such as gloves or bench paper, contaminated with this chemical must also be treated as halogenated waste.[7]
-
Segregate Meticulously:
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step. Keep this compound waste separate from all non-halogenated organic waste.[2][7][11] Mixing these waste streams can interfere with the disposal process and significantly increase costs.[3]
-
Incompatible Materials: Do not mix halogenated waste with acids, bases, oxidizers, or reactive materials in the same container.[7][13]
-
Physical State: Keep solid waste separate from liquid waste.[14]
-
Step 2: Container Selection and Labeling
-
Select a Compatible Container:
-
Use a container made of a material that will not react with the chemical, such as glass or high-density polyethylene.[7][14][15]
-
Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[13][16]
-
Do not use former food containers.[13]
-
Leave at least one inch of headroom to allow for expansion.[13]
-
-
Label the Container Immediately:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label.[17]
-
The label must include:
-
Step 3: Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA):
-
Store Safely:
-
Keep the waste container securely closed at all times, except when adding waste.[11][13][15]
-
Store the container in a cool, dry, and well-ventilated location, away from heat and ignition sources.[3][12][17]
-
Ensure the container is stored in secondary containment to prevent spills.[14][16]
-
The SAA should undergo weekly inspections for leaks and proper labeling.[13]
-
Step 4: Arrange for Final Disposal
-
Contact EHS for Pickup: Once the container is full or you have finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[15]
-
Follow Institutional Procedures: Adhere to your institution's specific limits on the volume of waste that can be stored in an SAA (e.g., a maximum of 55 gallons) and the maximum accumulation time (e.g., up to one year for a partially filled container).[13][15]
-
Final Destination: The EHS department will ensure the waste is transported to a licensed hazardous waste treatment and disposal facility, where it will likely be disposed of via high-temperature incineration.[2]
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. benchchem.com [benchchem.com]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. danielshealth.com [danielshealth.com]
- 17. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Personal protective equipment for handling 11-Bromo-1-undecanol
This guide provides immediate, essential safety and logistical information for handling 11-Bromo-1-undecanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical Identifier:
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 251.20 g/mol | [5] |
| Melting Point | 46-49 °C | |
| Boiling Point | 165-170 °C at 1 mmHg |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered hazardous and requires careful handling to prevent exposure.[1] The primary hazards are:
-
Harmful if inhaled and may cause respiratory irritation.[1][2][5]
-
May be harmful if swallowed or in contact with skin.[4]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[6][7] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[6][8] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[6] |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for solids) may be required.[6][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during typical laboratory operations.
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Cover the work surface with absorbent, disposable liners.
-
Assemble all necessary equipment (e.g., spatula, weigh boats, glassware, solvent) within the fume hood before starting.
-
Don all required PPE as detailed in the table above.
2. Handling:
-
Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to minimize inhalation exposure.
-
Use a spatula for transfers to avoid generating dust.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
3. In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Any unused this compound, as well as contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.
Disposal Procedure:
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Diagrams
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. adipogen.com [adipogen.com]
- 4. China this compound ï¼CAS#1611-56-9ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. This compound 98 1611-56-9 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
